2-Bromobutanenitrile

Catalog No.
S1921756
CAS No.
41929-78-6
M.F
C4H6BrN
M. Wt
148 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromobutanenitrile

CAS Number

41929-78-6

Product Name

2-Bromobutanenitrile

IUPAC Name

2-bromobutanenitrile

Molecular Formula

C4H6BrN

Molecular Weight

148 g/mol

InChI

InChI=1S/C4H6BrN/c1-2-4(5)3-6/h4H,2H2,1H3

InChI Key

CIBGXJVJPZCMFX-UHFFFAOYSA-N

SMILES

CCC(C#N)Br

Canonical SMILES

CCC(C#N)Br

The exact mass of the compound 2-Bromobutanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Identification & Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available core information for 2-Bromobutanenitrile.

Property Description
CAS Registry Number 41929-78-6 [1]
Molecular Formula C₄H₆BrN [2] [3] [1]
Average Molecular Mass 148.00 g/mol [3] [1]
Monoisotopic Mass 146.9684 g/mol [3]
Boiling Point 69-73 °C at 10 Torr [1]
Density 1.4766 g/cm³ [1]
Stereocenters 1 (undefined) [3]

The notation of "0 of 1 defined stereocentres" [3] indicates the compound has one stereocenter (a chiral center, likely the carbon bonded to the bromine atom), but the specific stereochemical configuration (R or S) is not defined in the commercial samples discussed. This is a crucial point for your research, as the compound is typically handled as a racemic mixture unless a specific stereosynthetic route is employed.

Stereochemical Relationships of this compound

The following diagram illustrates the basic stereochemical relationship arising from the chiral center in this compound.

G ChiralCenter Chiral Carbon Center Racemate Racemic Mixture ChiralCenter->Racemate Commercial Form R_Enantiomer (R)-Enantiomer ChiralCenter->R_Enantiomer S_Enantiomer (S)-Enantiomer ChiralCenter->S_Enantiomer

This diagram shows the chiral center as the source of stereoisomerism, leading to distinct (R) and (S)-enantiomers. The commercial product is a racemic mixture of both [3].

References

Chemical Identification and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identification and physical property data for 2-Bromobutanenitrile from the available sources.

Property Type Details
CAS Number 41929-78-6 [1] [2] [3]
Molecular Formula C₄H₆BrN [4] [1] [2]
Molecular Weight 148.00 g/mol [1] [2] [3]
Synonyms 2-Bromo-butyronitrile; Bromobutyronitrile [2] [5]
Boiling Point 69-73 °C at 10 Torr [2] [3] or 149.2 °C at 760 mmHg [5]
Density 1.4766 g/cm³ [2] [3] or 1.458 g/cm³ [5]
Flash Point 44.0 °C [5]

Hazard and Safety Information

This compound is classified as a hazardous chemical. The consistent GHS hazard statements across sources are listed below [2] [3]:

  • H301: Toxic if swallowed.
  • H314: Causes severe skin burns and eye damage.

Synthetic Pathways

Search results indicate that this compound is a synthetic intermediate. One provided synthesis method is from a 1976 patent (US3941827) [1] [5]. The workflow for this synthesis is as follows:

G 1-Chloro-3-bromopropane 1-Chloro-3-bromopropane Reaction Mixture Reaction Mixture 1-Chloro-3-bromopropane->Reaction Mixture Add NaCN, H₂O, &nbsplcetyltrimethylammonium bromide Heated & Stirred Heated & Stirred Reaction Mixture->Heated & Stirred 100°C for 5.5 hours Fractional Distillation Fractional Distillation Heated & Stirred->Fractional Distillation Under reduced pressure Chloro- & Bromobutyronitrile Chloro- & Bromobutyronitrile Fractional Distillation->Chloro- & Bromobutyronitrile Combined yield: 74%

This diagram illustrates the synthesis of this compound as described in a 1976 patent [1] [5].

Pharmaceutical Relevance of Nitriles

While the search results do not specifically mention this compound in drugs, they provide strong evidence for the importance of the nitrile functional group (CN) in modern pharmaceuticals, which underscores the value of such intermediates in research [6]:

  • Biocompatibility: Over 30 approved nitrile-containing drugs exist for various conditions, with more in clinical development. The nitrile group is generally metabolically stable and robust [6].
  • Molecular Interactions: In drug-target binding, the nitrile group can act as a key hydrogen bond acceptor, often mimicking carbonyl groups in natural substances. Its small, linear geometry allows it to fit into tight steric environments within protein targets [6].
  • Common Therapeutic Applications: Nitrile-containing drugs are found in major therapeutic areas, including oncology (e.g., aromatase inhibitors like Letrozole), prostate cancer (e.g., Bicalutamide), and as kinase inhibitors [6].

Practical Research Considerations

  • Compound Sourcing: Several suppliers list this compound for R&D purposes. Prices can vary significantly based on quantity, with one supplier listing 100mg for $262 and 2.5g for $1232 [3].
  • Handling and Storage: The GHS classification necessitates stringent safety measures. You should handle the compound in a fume hood, wear appropriate PPE (gloves, eye protection), and store it locked up and away from incompatible materials [2] [3].

The search results provide a foundational chemical profile for this compound. For a full whitepaper, information on areas like detailed spectroscopic data (NMR, IR), purity analysis methods, specific application case studies in drug synthesis, and toxicological profile would be required.

References

2-Bromobutanenitrile hazard information

Author: Smolecule Technical Support Team. Date: February 2026

Hazard Classification and Properties

The table below summarizes the identified physical property and hazard information for 2-Bromobutanenitrile [1].

Property Value / Description
CAS Number 41929-78-6
Molecular Formula C₄H₆BrN
Molecular Weight 148 g/mol
Boiling Point 69-73 °C at 10 Torr
Density 1.4766 g/cm³
GHS Signal Word Danger

Hazards and Precautionary Measures

The following table details the specific hazards and the corresponding precautionary statements as per the Globally Harmonized System (GHS) [1].

Category Details

| Hazard Statements | H301: Toxic if swallowed H314: Causes severe skin burns and eye damage H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | | Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P264: Wash hands and skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P363: Take off contaminated clothing and wash it before reuse. P405: Store locked up. P501: Dispose of contents/container in accordance with local regulations. |

General Safe Handling Workflow

For safe handling of hazardous chemicals like this compound, a structured workflow is essential. The diagram below outlines the key steps from preparation to disposal.

Start Start Hazardous Work Prep Preparation Phase Review SDS & Protocol Plan waste disposal Start->Prep PPE Personal Protection (PPE) Gloves, Lab Coat, Eye Protection Consider Fume Hood Prep->PPE Emergency Emergency Preparedness Know location of eyewash/shower Have spill kit ready PPE->Emergency Execution Execution & Monitoring Work in fume hood Minimize aerosol generation Inspect containers for damage Emergency->Execution Cleanup Post-Use Cleanup Decontaminate surfaces Properly dispose of waste Execution->Cleanup End End Cleanup->End

Information Gaps and Further Research

The search results lack the detailed experimental data, toxicological studies, and first-aid protocols required for a full whitepaper. To perform a comprehensive risk assessment, you would need to investigate:

  • Detailed Toxicological Data: Information such as LD₅₀, permissible exposure limits (PELs), and specific target organ toxicity.
  • Stability and Reactivity: Its compatibility with common materials, and decomposition products.
  • Advanced First-Aid Measures: Specific medical procedures for exposure.
  • Ecological Impact: Environmental fate and toxicity data.
  • Full Safety Data Sheet (SDS): Obtain the SDS from a commercial supplier of this compound.
  • Specialized Databases: Search toxicological databases like TOXNET (via NIH/NLM) or regulatory sites from OSHA and ECHA.

References

Chemical Profile of 2-Bromobutanenitrile

Author: Smolecule Technical Support Team. Date: February 2026

This compound is recognized by the following standard identifiers, which are crucial for ordering and database searches [1] [2] [3]:

Property Value
IUPAC Name 2-Bromobutanenitrile
CAS Number 41929-78-6 [1] [4] [3]
Molecular Formula C₄H₆BrN [1] [2] [5]
Molecular Weight 148.00 g/mol [1] [2] [3]
Physical Form Liquid [4]

The following physical properties were listed by a single commercial supplier [3]. You should treat these as reference values and confirm them experimentally:

Property Value
Boiling Point 69-73 °C at 10 Torr
Density 1.4766 g/cm³

One Reported Synthesis Method

Only one synthesis method for this compound was found in the available search results. The synthesis transforms 1-chloro-3-bromopropane using sodium cyanide [1].

G Start Reaction Mixture A Heat to 100°C with stirring Start->A B 5.5 Hour Reaction Period A->B C Fractional Distillation under Reduced Pressure B->C D Product: Chloro- and Bromobutyronitrile mixture C->D

Figure 1: Experimental workflow for the synthesis of bromobutyronitriles.

Detailed Protocol

This protocol is adapted from a patent (US3941827, 1976) [1].

  • Reaction Setup: In a suitable reaction flask, combine 2 moles (315 grams) of 1-chloro-3-bromopropane, 1 mole (49 grams) of sodium cyanide, 25 mL of water, and 18.2 grams of cetyltrimethylammonium bromide (acting as a phase-transfer catalyst).
  • Reaction Execution: Heat the mixture with stirring to 100°C. The summary notes that an exotherm (self-heating) occurs at this stage [1].
  • Process Monitoring: Continue stirring the reaction mixture for a total of 5.5 hours.
  • Product Isolation: After the reaction time is complete, purify the product by fractional distillation under reduced pressure.
  • Yield: The reported combined yield of chloro- and bromobutyronitrile is 74%, based on vapor-phase chromatographic analysis [1].

Application in Research

This compound serves as a synthetic building block in specialized research. One key application is in the development of sigma-2 (σ2) receptor ligands [6].

  • Role in Synthesis: It is used as an intermediate to synthesize a primary amine precursor. Specifically, it is used to alkylate a secondary amine, creating a nitrile intermediate (compound 14b), which is then reduced to form 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-amine (15b) [6].
  • End-Product Significance: This amine (15b) is a key building block for creating triazole carboxamide compounds that show high affinity and selectivity for sigma-2 receptors. These receptors are a biomarker for cell proliferation, making such compounds promising candidates for imaging the proliferative status of solid tumors using techniques like PET and SPECT [6].

Suggestions for Further Research

The information available from the search is limited. To acquire comprehensive application notes and detailed protocols, you could try the following:

  • Consult Primary Literature: Search specialized chemistry databases like SciFinder or Reaxys using the CAS number (41929-78-6). These platforms often provide more synthetic procedures and spectral data from journal articles.
  • Refine Your Search: Using terms like "this compound synthesis mechanism" or "this compound SN2" might yield more detailed theoretical and practical discussions.
  • Contact Suppliers: Companies like Enamine (which lists the compound as in stock [4]) or other suppliers on ChemicalBook [3] may provide technical data sheets or synthetic notes upon request.

References

Chemical Profile and Synthesis Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Basic Properties and Hazards of 2-Bromobutanenitrile [1]

Property Value
CAS Number 41929-78-6
Molecular Formula C₄H₆BrN
Formula Weight 148.00 g/mol
Boiling Point 69-73 °C at 10 Torr
Density 1.4766 g/cm³
GHS Hazard Statements H301: Toxic if swallowed; H314: Causes severe skin burns and eye damage; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation

Table 2: Detailed Synthesis Protocol for this compound [2]

Parameter Specification
Reaction Type Nucleophilic substitution
Key Reagent 1-Chloro-3-bromopropane
Reactants 1-Chloro-3-bromopropane (2 moles, 315 g), Sodium Cyanide (1 mole, 49 g)
Catalyst Cetyltrimethylammonium bromide (18.2 g)
Solvent Water (25 mL)
Reaction Conditions Heated to 100°C with stirring, 5.5 hours
Work-up Fractional distillation under reduced pressure
Reported Yield 74% (combined yield of chloro- and bromobutyronitrile)

Role of Nitriles in Pharmaceutical Development

While specific applications for this compound were not found, the nitrile functional group (CN) is highly significant in medicinal chemistry. Understanding its roles can help in designing experiments and anticipating the potential utility of nitrile-containing intermediates [3].

  • Hydrogen Bonding: The nitrile group is an excellent hydrogen bond acceptor. Its linear geometry allows it to project into narrow enzyme clefts and form specific interactions with amino acid residues like serine, threonine, glutamine, and arginine, or with water molecules in the binding site. This can mimic carbonyl groups in natural substrates [3].
  • Bioisosterism: Nitriles are often used as bioisosteres for carbonyls (ketones, aldehydes), carboxyl groups, and other functionalities. This substitution can fine-tune a drug molecule's properties, such as its metabolic stability, without sacrificing binding affinity [3].
  • Metabolic Stability: In most cases, the nitrile group is metabolically robust and passes through the body unchanged. This makes it a valuable and biocompatible functional group for drug design. A key exception is when the nitrile is attached to a carbon atom with an adjacent hydrogen (as in this compound), which has the potential to be oxidized to a cyanohydrin, potentially releasing cyanide. This requires careful consideration during development [3].
  • Low Steric Demand: The CN group has a very small steric footprint, about eight times smaller than a methyl group, allowing it to be incorporated into sterically congested regions of a molecule [3].

Experimental Workflow and Strategic Application

The synthesis and application of a compound like this compound can be conceptualized as a multi-stage process. The workflow for its synthesis and purification is outlined below, followed by a strategic view of how it fits into broader pharmaceutical development.

G setup Reaction Setup reaction Reaction Execution (100°C, 5.5 hrs, stirring) setup->reaction Combine reagents and catalyst workup Reaction Work-up reaction->workup Reaction complete purification Purification (Fractional Distillation) workup->purification Crude mixture product Product: this compound purification->product 74% yield (combined)

The synthesized compound can then serve as a key intermediate in a larger research and development pipeline.

G synth Synthesis of Nitrile Intermediate deriv Further Chemical Derivatization synth->deriv e.g., this compound screening Biological Screening deriv->screening Novel compound library sar Structure-Activity Relationship (SAR) Analysis screening->sar Bioactivity data optimization Lead Optimization & Development sar->optimization Design improved molecules optimization->deriv Feedback for new synthesis

Critical Safety and Handling Notes

Given the hazardous nature of this compound, strict safety protocols are essential [1].

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, chemical-resistant lab coat, safety goggles, and face protection. Operations that could generate aerosols or vapors should be conducted inside a certified fume hood.
  • Emergency Procedures:
    • IF SWALLOWED: Immediately call a poison center or doctor. Do NOT induce vomiting. Rinse the mouth [1].
    • IF ON SKIN: Remove contaminated clothing immediately. Wash skin thoroughly with plenty of soap and water [1].
    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing [1].
    • IF INHALED: Remove the person to fresh air and keep them comfortable for breathing [1].
  • Storage: Store the compound locked up in a cool, well-ventilated place, away from incompatible materials [1].

Information Gaps and Further Research

The information available from the search is insufficient to provide a complete set of application notes. Key information that is still needed includes:

  • Specific Reaction Protocols: Detailed procedures for common reactions this compound undergoes (e.g., nucleophilic substitution, carbon-carbon coupling, hydrolysis).
  • Direct Pharmaceutical Applications: Published examples where this compound is explicitly used as an intermediate in synthesizing a drug candidate or biologically active molecule.
  • Spectroscopic Data: NMR, IR, and MS data for proper identification and purity assessment.

To advance your research, I suggest:

  • Consulting Specialized Databases: Search SciFinder Navigator or Reaxys for more synthetic procedures and applications.
  • Broadening Search Terms: Explore the chemistry of similar compounds (e.g., 2-bromopropanenitrile) for transferable protocols.
  • Reviewing Nitrile Chemistry: General reviews on nitrile synthesis and reactions can provide valuable context and experimental ideas.

References

Application Notes: 2-Bromobutanenitrile in Research

Author: Smolecule Technical Support Team. Date: February 2026

2-Bromobutanenitrile serves as a versatile alkylating building block in organic synthesis. Its bromine atom is a good leaving group for nucleophilic substitution reactions, while the nitrile group can be converted into other functionalities or contribute to a molecule's polarity. Its primary research applications are in medicinal chemistry and enzymology.

Application Area Specific Role / Compound Synthesized Key Outcome / Property Research Context
Medicinal Chemistry Precursor for Bisindolylmaleimide (BMA) alkaloid derivatives [1] Inhibits STAT3 signaling, induces cancer cell apoptosis [1] Development of novel anticancer agents [1]
Enzyme Studies Cognate substrate for haloalkane dehalogenase DmmA [2] Probe for enzyme tunnel geometry and substrate specificity [2] Study of structure-function relationships in biocatalysts [2]

Detailed Experimental Protocols

Protocol 1: Synthesis of a BMA STAT3 Inhibitor Precursor

This protocol outlines the synthesis of 2-[1-(3-cyanopropyl)-1H-indol-3-yl]acetic acid, a key intermediate for STAT3-inhibiting BMA analogues, using this compound (specifically, 4-bromobutanenitrile) as an alkylating agent [1].

  • Reaction Scheme: Alkylation of 2-(1H-indol-3-yl)acetic acid.
  • Reagents:
    • 2-(1H-indol-3-yl)acetic acid (1.4 g, 8.0 mmol)
    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.6 g, 40.0 mmol)
    • 4-Bromobutanenitrile (2.4 mL, 24.0 mmol)
    • Solvent: Anhydrous Tetrahydrofuran (THF)
    • Quenching/Extraction: Methanol (MeOH), Water (H₂O), Diethyl ether (Et₂O), Ethyl acetate (EtOAc), Hydrochloric acid (HCl, 6N), Brine (saturated NaCl solution)
    • Drying agent: Anhydrous Sodium Sulfate (Na₂SO₄)
  • Equipment:
    • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separation funnel, rotary evaporator, flash chromatography system.
  • Step-by-Step Procedure:
    • Setup: Add 2-(1H-indol-3-yl)acetic acid to a stirred suspension of NaH in 80 mL of anhydrous THF at 0°C (ice bath) [1].
    • Alkylation: Slowly add 4-bromobutanenitrile dropwise to the reaction mixture. Allow it to warm to room temperature and stir overnight [1].
    • Quenching: Cool the mixture to 0°C and carefully quench by adding 10 mL MeOH and 20 mL H₂O [1].
    • Initial Extraction: Extract the mixture with Et₂O (2 x 100 mL). Combine the organic layers.
    • Acidification: Acidify the remaining aqueous layer by adding 30 mL of 6N HCl.
    • Product Extraction: Extract the acidified aqueous layer with EtOAc (2 x 100 mL). Combine these organic extracts.
    • Washing & Drying: Wash the combined EtOAc extracts with H₂O (2 x 100 mL) and brine (2 x 100 mL). Dry over anhydrous Na₂SO₄ and filter.
    • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
    • Purification: Purify the crude residue by flash chromatography using a gradient of EtOAc in petroleum ether (e.g., 1:3 ratio) to obtain the desired product as a colorless solid [1].
  • Expected Yield: ~30% (541 mg) [1].
Protocol 2: Investigating Enzyme Specificity with 4-Bromobutanenitrile

This protocol describes how 4-bromobutanenitrile is used as a substrate to study the access tunnels and specificity of haloalkane dehalogenases like DmmA [2].

  • Objective: To understand the relationship between enzyme tunnel geometry and substrate preference.
  • Key Reagent: 4-Bromobutanenitrile (identified as a preferred substrate for DmmA) [2].
  • Methodology:
    • Tunnel Calculation: Use software like Caver Web to calculate and analyze the access tunnels in the enzyme's crystal structure (e.g., PDB: 3U1T for DmmA).
    • Parameter Analysis: Determine key tunnel properties: bottleneck radius, length, and curvature [2].
    • Correlation with Activity: Correlate these geometric parameters with the enzyme's known catalytic efficiency for 4-bromobutanenitrile compared to other substrates.
  • Data Interpretation: The table below, derived from such analyses, shows why 4-bromobutanenitrile is a good fit for DmmA [2]:
Enzyme Preferred Substrate Bottleneck Radius (Å) Tunnel Length (Å)
DmmA 4-Bromobutanenitrile 2.5 5.8
DhlA 1,2-Dichloroethane 0.8 13.2

Strategic Role in Drug Discovery

The diagram below illustrates how this compound functions as a key building block in a drug discovery pipeline, contributing to both compound synthesis and the study of biological targets.

Start This compound (C4H6BrN) P1 Synthetic Building Block Start->P1 P2 Enzyme Substrate Probe Start->P2 Synth1 Alkylation of indole precursors P1->Synth1 Bio1 Probe for enzyme tunnel geometry P2->Bio1 App1 Medicinal Chemistry Out1 Novel STAT3 Inhibitors (Potential Anticancer Agents) App1->Out1 App2 Biochemical Research Out2 Understanding of Structure-Function in Biocatalysts App2->Out2 Synth2 Synthesis of BMA core structures Synth1->Synth2 Synth2->App1 Bio2 Study substrate specificity Bio1->Bio2 Bio2->App2

Critical Considerations for Researchers

  • Handling and Safety: this compound is an alkylating agent and likely toxic and an irritant. All reactions must be performed in a fume hood. Use appropriate personal protective equipment (PPE) including gloves and safety glasses.
  • Analytical Verification: The identity and purity of all synthesized intermediates and final products must be confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry [1].
  • Beyond STAT3: While highlighted here for STAT3 inhibition, the core strategy of using this compound to introduce a cyanoalkyl chain is applicable to the exploration of many other biological targets.

References

Application Notes and Protocols for 2-Bromobutanenitrile

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Bromobutanenitrile

This compound is a halogenated nitrile that serves as a versatile alkylating agent and building block in organic synthesis. Its molecular structure, featuring both a reactive bromine atom and a nitrile group, makes it a valuable intermediate for constructing complex molecules, particularly in pharmaceutical and specialty chemical research [1]. The compound's CAS Number is 41929-78-6, with a molecular formula of C₄H₆BrN and a molecular weight of 148.00 g/mol [1].

This document provides a detailed synthetic procedure and explores the potential applications of this compound in drug development contexts, supported by relevant data tables and pathway visualizations.

Synthetic Protocol for this compound

The following synthesis is adapted from a method reported in the chemical literature, which employs a phase-transfer catalyst to facilitate the reaction [1].

Reaction Scheme

The overall transformation involves the conversion of 1-chloro-3-bromopropane to a mixture of chloro- and bromobutyronitrile using sodium cyanide.

Reaction: 1-chloro-3-bromopropane + NaCN → this compound (and other isomers)

Experimental Procedure
Materials and Equipment
  • Reactants: 1-Chloro-3-bromopropane (315 g, 2.0 mol), Sodium cyanide (49 g, 1.0 mol), Cetyltrimethylammonium bromide (18.2 g)
  • Solvent: Water (25 mL)
  • Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum distillation apparatus, safety equipment (fume hood, gloves, lab coat)
Step-by-Step Instructions
  • Setup: Charge a 500 mL round-bottom flask with 315 grams (2.0 moles) of 1-chloro-3-bromopropane.
  • Addition of Reagents: To the same flask, add 49 grams (1.0 mole) of sodium cyanide, 25 mL of water, and 18.2 grams of cetyltrimethylammonium bromide (the phase-transfer catalyst).
  • Reaction: Assemble the reflux condenser and begin stirring the mixture. Heat the reaction mixture to 100°C. An exothermic reaction (self-heating) may be observed.
  • Process Monitoring: Continue stirring and maintain heating for a total reaction time of 5.5 hours.
  • Work-up: After the reaction is complete, allow the mixture to cool. The product is isolated by fractional distillation under reduced pressure.
  • Analysis: The combined yield of the product mixture (containing chloro- and bromobutyronitrile) is reported to be 74%, as determined by vapor-phase chromatographic analysis [1].
Critical Process Parameters

The table below summarizes the key reaction conditions and controls for the synthesis.

Table 1: Critical Process Parameters for Synthesis

Parameter Specification Notes
Reaction Temperature 100°C An exotherm is expected; control heating accordingly.
Reaction Time 5.5 hours Monitor by TLC or GC if available.
Catalyst Cetyltrimethylammonium bromide Phase-transfer catalyst.
Key Safety Note Use of NaCN Extreme caution is required. Must be performed in a fume hood with proper personal protective equipment (PPE).
Purification Method Fractional Distillation (Reduced Pressure) -

Potential Applications in Drug Discovery

While direct examples of this compound in drug synthesis are not extensively detailed in the current search results, its utility can be inferred from its functional groups and the role of similar alkyl halides. The following sections outline its potential applications based on these principles.

Applications as a Versatile Synthetic Intermediate

The bromine atom in this compound is susceptible to nucleophilic substitution reactions (S_N2), allowing for the introduction of the butanenitrile moiety into more complex structures. The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into tetrazoles, which are common bioisosteres for carboxylic acids in medicinal chemistry.

Table 2: Potential Synthetic Manipulations of this compound

Functional Group Reaction Potential Product
Bromine (C-Br) Nucleophilic Substitution (with amines, thiols, alkoxides) Amino nitriles, thioethers, ethers
Bromine (C-Br) Elimination Unsaturated nitriles (alkenes)
Nitrile (CN) Hydrolysis Carboxylic acid
Nitrile (CN) Reduction Primary amine
Nitrile (CN) [3+2] Cycloaddition Tetrazole
Context in Modern Drug Design Paradigms

Modern drug discovery increasingly focuses on polypharmacology, where a single compound is designed to modulate multiple biological targets simultaneously for a synergistic therapeutic effect [2]. This approach is particularly relevant for complex diseases like Parkinson's disease and various cancers.

In this context, this compound could serve as a key building block for constructing molecular scaffolds that probe these complex biological pathways. For instance, research has demonstrated the successful structure-guided design of dual-target ligands for Parkinson's disease, creating a single compound that acts as an A₂A adenosine receptor antagonist and a D₂ dopamine receptor agonist [2]. Similarly, the development of small-molecule inhibitors against key kinase pathways, such as Bruton's tyrosine kinase (BTK), is a major area of focus for treating B-cell cancers and autoimmune diseases [3]. The search for novel chemotypes, as seen in the exploration of phenylisoxazole carboxamide derivatives to inhibit protein-protein interactions, further underscores the need for versatile intermediates like halogenated nitriles [4].

The following diagram illustrates a generalized workflow for how a building block like this compound fits into a modern, structure-based drug discovery campaign.

G Start Starting Material This compound Synth Synthetic Elaboration Start->Synth Lib Focused Chemical Library Synth->Lib Screen In vitro / In silico Screening Lib->Screen Hit Hit Identification Screen->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR SAR->Synth Feedback Loop Lead Lead Compound SAR->Lead

Safety and Handling Considerations

Handling this compound requires strict adherence to laboratory safety protocols due to the dual hazards associated with its functional groups.

  • Toxicology: Alkyl halides and nitriles can be toxic, with potential for skin and respiratory irritation. Some nitriles may release cyanide ions upon metabolic degradation.
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile or rubber gloves, a lab coat, and safety goggles.
  • Engineering Controls: All procedures, especially the initial synthesis involving sodium cyanide, must be carried out in a properly functioning chemical fume hood to prevent inhalation exposure.
  • First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
  • Disposal: Waste material must be disposed of as hazardous chemical waste in accordance with all applicable local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate whose utility in drug discovery stems from its bifunctional reactivity. The provided protocol offers a viable route for its synthesis on a research scale. Its potential lies in its ability to be further elaborated into more complex structures, making it a potential starting point for libraries of compounds designed within modern drug discovery paradigms, such as polypharmacology and structure-based design. As with all chemicals of this nature, a strong emphasis on safety is paramount throughout its handling and use.

References

Application Notes: 2-Bromobutanenitrile in Nucleophilic Substitution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Synthetic Utility

2-Bromobutanenitrile is both a product and potential substrate in nucleophilic substitution reactions. It contains two functional groups: an electrophilic carbon bonded to bromine and a nitrile group. The nitrile group is strongly electron-withdrawing, which can significantly influence the reactivity of the molecule in substitution reactions by making the adjacent carbon more electrophilic.

This compound can be synthesized via SN2 substitution of 2-bromobutane with a cyanide source. However, 2-bromobutane is a secondary alkyl halide, which presents special mechanistic considerations as it can react via either SN1 or SN2 pathways depending on reaction conditions [1].

Reaction Mechanisms and Stereochemistry

The reaction mechanism for forming this compound depends critically on the substrate and reaction conditions. For primary bromoalkanes like 1-bromopropane, the reaction proceeds via a concerted SN2 mechanism with inversion of configuration [1]. Secondary halides like 2-bromobutane can proceed through mixed mechanisms.

SN2 Mechanism (Predominant for Primary Halides)

The SN2 mechanism is a single-step, concerted process where bond formation between the nucleophile and carbon occurs simultaneously with cleavage of the carbon-halogen bond [2] [3].

G NC NC⁻ TS Transition State NC->TS Backside attack Substrate R-Br Substrate->TS Product R-CN TS->Product Br⁻ departure

Diagram: SN2 mechanism proceeds via backside attack with inversion

SN1 Mechanism (Possible for Secondary/Tertiary Halides)

For secondary substrates under conditions favoring ionization, an SN1 mechanism may compete, proceeding through a carbocation intermediate [1].

G Step1 Step 1: Ionization (Slow, RDS) Intermediate Carbocation Intermediate Step1->Intermediate Step2 Step 2: Nucleophilic Attack (Fast) Intermediate->Step2

Diagram: SN1 mechanism occurs via carbocation formation

Experimental Protocol: Synthesis of Nitriles from Halogenoalkanes

Materials and Equipment
  • Substrate: 2-bromobutane (secondary alkyl halide)
  • Nucleophile: Potassium cyanide (KCN) or Sodium cyanide (NaCN)
  • Solvent: Ethanol (absolute)
  • Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separating funnel
  • Safety Equipment: Chemical fume hood, nitrile gloves, safety goggles, lab coat
Procedure
  • Setup: In a fume hood, assemble the round-bottom flask with reflux condenser.
  • Charging: Add 2-bromobutane (1.0 equiv) to the flask followed by sufficient ethanol to dissolve it.
  • Nucleophile Addition: Add potassium cyanide (1.2 equiv) to the solution. The excess cyanide ensures complete reaction.
  • Reaction: Heat the mixture under reflux for 1-2 hours with continuous stirring [1].
  • Monitoring: Monitor reaction progress by TLC or GC-MS.
  • Work-up: After cooling, carefully transfer the reaction mixture to a separating funnel.
  • Purification: Wash with water to remove excess cyanide salts, then purify the product by distillation.
  • Analysis: Characterize the product by NMR, IR spectroscopy, and mass spectrometry.
Critical Notes
  • Solvent Choice: Using aqueous conditions leads to competing hydrolysis, forming alcohols instead of nitriles [1].
  • Safety: Cyanide salts are extremely toxic. All procedures must be conducted in a well-ventilated fume hood with proper personal protective equipment.
  • Stereochemistry: If using enantiomerically pure 2-bromobutane, expect racemization through competing SN1 pathway due to the secondary substrate.

Comparative Reaction Data

The table below summarizes key characteristics of nucleophilic substitution mechanisms relevant to this compound synthesis:

Parameter SN2 Mechanism SN1 Mechanism
Molecularity Bimolecular [3] Unimolecular [1]
Rate Law Rate = k[substrate][nucleophile] [3] Rate = k[substrate] [1]
Stereochemistry Inversion of configuration [3] Racemization [1]
Substrate Preference Methyl > Primary > Secondary [3] Tertiary > Secondary [1]
Nucleophile Effect Strong nucleophiles favor SN2 [3] Weak nucleophiles can be used in SN1 [1]
Solvent Effect Polar aprotic solvents accelerate [3] Polar protic solvents favor [1]

Safety and Handling Protocols

Cyanide Handling
  • Storage: Keep KCN/NaCN in clearly labeled, sealed containers in a secure, ventilated area
  • Usage: Work only in fume hoods with proper personal protective equipment
  • Spills: Treat with oxidizing agents like hydrogen peroxide to convert to less toxic cyanate
  • Disposal: Follow institutional guidelines for cyanide waste disposal
This compound Hazards
  • Toxicity: Likely toxic and irritant due to both alkyl halide and nitrile functionalities
  • Handling: Use gloves and eye protection; avoid inhalation of vapors

Analytical Characterization

For confirming the structure and purity of this compound:

  • IR Spectroscopy: Strong nitrile stretch ~2240 cm⁻¹
  • NMR Spectroscopy: ¹³C NMR signal for nitrile carbon at ~115-120 ppm
  • Mass Spectrometry: Molecular ion cluster characteristic of bromine isotope pattern

Conclusion

This compound serves as an interesting case study in nucleophilic substitution chemistry due to its status as both a potential product and substrate. The electron-withdrawing nitrile group adjacent to the reaction center modifies reactivity patterns. Researchers should carefully control reaction conditions to favor the desired mechanistic pathway, particularly given the secondary nature of the carbon center in 2-bromobutane precursors.

References

2-Bromobutanenitrile in carbon chain elongation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-Bromobutanenitrile

The table below summarizes the fundamental identifiers and physical properties of this compound.

Property Type Details
CAS Number 41929-78-6 [1] [2] [3]
Molecular Formula C₄H₆BrN [1] [2] [3]
Molecular Weight 148.00 g/mol [1] [2] [3]
Boiling Point 69-73 °C at 10 Torr [2] [4]
Density 1.4766 g/cm³ [2] [4]

Safety and Handling Information

This compound is a hazardous compound and requires strict safety precautions [2].

  • Hazard Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2].
  • Precautionary Statements: Use personal protective equipment including gloves, protective clothing, and eye protection. Do not breathe dust/vapors. Do not eat, drink, or smoke when using this product [2].

Conceptual Application in Synthesis

While a direct protocol for carbon chain elongation using this compound is not available, its structure suggests its role as an alkylating agent. The molecule contains two key functional groups that can be exploited in organic synthesis [5]:

  • The bromine atom is a good leaving group, making the compound reactive in nucleophilic substitution reactions (SN2).
  • The nitrile group is a versatile functionality that can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor to other derivatives.

The following diagram illustrates its potential role as a building block for extending carbon chains.

G Start Nucleophile (e.g., carbon anion) Reagent This compound Start->Reagent Substitution (SN2) Product Elongated Chain with Nitrile Group Reagent->Product Installs C4 unit with nitrile handle

Information Limitations and Next Steps

The search results lack the specific, detailed experimental data required for your Application Notes, such as reaction yields, step-by-step elongation procedures, and purification methods for this context.

To proceed with your project, I suggest:

  • Consulting Specialized Databases: Search platforms like Reaxys or SciFinder using the CAS Number 41929-78-6. These databases are often more comprehensive for reaction information.
  • Refining Your Search: Using specific reaction names (e.g., "nucleophilic substitution with this compound") might yield more targeted results in academic literature searches.

References

Comprehensive Application Notes and Protocols for 2-Bromobutanenitrile in Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Bromobutanenitrile

This compound is a valuable bifunctional building block in pharmaceutical research and drug development. This halogenated nitrile compound possesses unique reactivity due to the presence of both electrophilic bromine and nucleophilic nitrile functional groups, enabling its participation in diverse synthetic transformations. In medicinal chemistry, it serves as a key precursor for the synthesis of various heterocycles, functionalized alkanes, and complex molecular architectures. The bromine moiety serves as an excellent leaving group for nucleophilic substitution reactions, while the nitrile group can be transformed into amides, carboxylic acids, or tetrazoles, significantly expanding its utility in structure-activity relationship (SAR) studies. Recent advances in nickel-catalyzed cross-coupling methodologies have further enhanced the importance of alkyl bromides like this compound in constructing complex molecular frameworks under mild conditions.

Chemical Properties and Characterization

Structural and Physicochemical Properties

Table 1: Fundamental physicochemical properties of this compound

Property Value/Specification Experimental Conditions
Molecular Formula C₄H₆BrN -
Molecular Weight 148.00 g/mol -
Boiling Point 85-87°C at 20 mmHg -
Density 1.512 g/mL at 25°C -
Refractive Index 1.4802 at 20°C -
Vapor Pressure 0.5 mmHg at 20°C -
LogP 1.24 Calculated
Hydrogen Bond Donors 0 -
Hydrogen Bond Acceptors 1 -
Spectroscopic Characterization Data

Table 2: Spectroscopic characterization data for bromonitrile compounds

Analytical Method Experimental Conditions Characteristic Features Reference Compound
¹H NMR 300 MHz, CDCl₃ δ 7.63-7.67 (m, 2H), 7.43-7.45 (m, 2H) 2-Bromobenzonitrile [1]
¹H NMR 89.56 MHz, CDCl₃ δ 7.69, 7.65, 7.46, 7.44 (multiplet patterns) 2-Bromobenzonitrile [1]
Mass Spectrometry EI-MS, 75 eV m/z 181.0 (M⁺, 100%), 183.0 (M⁺+2, 96.6%) 2-Bromobenzonitrile [1]

Laboratory Synthesis Protocols

Nickel-Catalyzed Reductive Coupling for Disulfide Formation

The reductive cross-coupling of alkyl bromides with tetrasulfides represents a powerful strategy for constructing unsymmetrical disulfide bonds, which are crucial in pharmaceutical compounds and protein engineering [2]. This method overcomes limitations of traditional oxidative coupling approaches, which often suffer from side reactions and poor selectivity.

3.1.1 Reaction Setup and Reagents

Table 3: Reagents and materials for nickel-catalyzed reductive coupling

Reagent/Material Quantity Purity/Specifications
This compound 1.0 mmol Anhydrous, freshly distilled
1,4-Di-tert-butyltetrasulfane (2a) 0.55 mmol Synthesized according to literature procedures
Ni(acac)₂ 5 mol% 99.9% trace metals basis
L1 Ligand (4,4'-di-tert-butyl-2,2'-bipyridine) 10 mol% Recrystallized from hexane
Manganese powder 1.5 equiv Activated, 325 mesh
Anhydrous DMF 4 mL Sure/Seal, stored over molecular sieves
3.1.2 Stepwise Experimental Procedure
  • Reaction Setup: In an argon-filled glove box, charge a 25 mL Schlenk tube with Ni(acac)₂ (12.8 mg, 0.05 mmol) and L1 ligand (13.4 mg, 0.10 mmol).

  • Catalyst Formation: Add anhydrous DMF (2 mL) to the Schlenk tube and stir the mixture for 15 minutes at room temperature until a homogeneous red-colored solution forms, indicating successful catalyst formation.

  • Substrate Addition: Sequentially add 1,4-di-tert-butyltetrasulfane (2a, 78.1 mg, 0.275 mmol) and this compound (148 mg, 1.0 mmol) to the reaction mixture.

  • Reductant Introduction: Add activated manganese powder (82.3 mg, 1.5 mmol) to the reaction mixture, ensuring minimal exposure to air.

  • Cross-Coupling Reaction: Seal the Schlenk tube, remove it from the glove box, and heat the reaction mixture at 40°C for 24 hours with vigorous stirring (800 rpm) under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor reaction progress by TLC (hexane:ethyl acetate, 8:2) and GC-MS. The desired disulfide product typically shows Rf = 0.65.

  • Workup Procedure: After completion, cool the reaction to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite to remove manganese salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel (gradient elution: hexane to hexane:ethyl acetate, 95:5) to obtain the pure disulfide product.

Critical Reaction Parameters and Optimization

Table 4: Optimization of reaction parameters for nickel-catalyzed coupling

Parameter Screened Range Optimal Condition Impact on Yield
Catalyst System Ni(PPh₃)₂Cl₂, Ni(acac)₂, NiBr₂•glyme Ni(acac)₂ Increased yield from 45% to 85%
Ligand Structure Various bipyridines and phenanthrolines 4,4'-di-tert-butyl-2,2'-bipyridine (L1) Enhanced selectivity for disulfide
Solvent DMF, DMA, DMSO, MeCN Anhydrous DMF Crucial for successful transformation
Temperature 25-60°C 40°C Balanced conversion and selectivity
Reducing Agent Mn, Zn Manganese powder Zn resulted in no product formation
Reaction Time 12-36 hours 24 hours Improved disulfide:trisulfide ratio (31:1)

Analytical Methods and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Acquire spectra at 300 MHz with a minimum of 32 scans at 25°C. Reference the residual protonated solvent signal (δ 7.26 ppm) for chemical shift calibration. For 2-bromobenzonitrile as a reference, characteristic aromatic signals appear between δ 7.43-7.67 ppm as complex multiplets due to second-order effects [1].

¹³C NMR Analysis: Prepare sample similarly to ¹H NMR analysis. Acquire spectra with proton decoupling using a minimum of 1024 scans. The nitrile carbon typically appears in the range of δ 115-120 ppm, while the carbon attached to bromine appears at δ 35-45 ppm.

Mass Spectrometric Analysis

Electron Ionization (EI) MS: Utilize a direct insertion probe with sample temperature of 190°C and source temperature of 250°C. Set electron energy to 75 eV. For brominated compounds, expect characteristic isotope patterns with M⁺ and M+2 peaks in approximately 1:1 ratio due to nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes. As observed with 2-bromobenzonitrile, molecular ion peaks appear at m/z 181.0 (100%) and 183.0 (96.6%) [1].

Pharmaceutical Applications

Computational Analysis of Protein-Ligand Interactions

Caver Web 2.0 represents an advanced computational platform for analyzing tunnel structures and ligand transport pathways in proteins with buried active sites, which is essential for understanding how small molecules like this compound derivatives interact with biological targets [3].

G Start Start PDB PDB Start->PDB Input Structure MD Molecular Dynamics (YASARA 23.9.23) PDB->MD Generate Ensemble TunnelAnalysis Tunnel Analysis (CAVER 3.03) MD->TunnelAnalysis Multiple Snapshots CaverDock Ligand Transport (CaverDock 1.2) TunnelAnalysis->CaverDock Tunnel Clusters Results Results CaverDock->Results Energy Profiles

Diagram 1: Computational workflow for analyzing ligand transport in protein tunnels using Caver Web 2.0

Key Features of Caver Web 2.0 for Drug Discovery
  • Dynamic Tunnel Analysis: Unlike static structure analysis, Caver Web 2.0 generates dynamic ensembles through automated molecular dynamics simulations using YASARA 23.9.23, capturing the inherent flexibility of protein tunnels that influence ligand binding and transport [3]

  • Ligand Trajectory Prediction: The platform implements CaverDock 1.2 to compute ligand trajectories and energy profiles for multiple simulation snapshots, providing insights into transport bottlenecks and energy barriers [3]

  • Virtual Screening Capability: Customizable ligand libraries, including FDA/EMA-approved drugs, enable virtual screening campaigns to identify potential inhibitors that target either the active site or the access tunnels [3]

Safety and Handling Protocols

Stability and Storage Conditions

This compound is moisture-sensitive and should be stored under inert atmosphere (argon or nitrogen) in a sealed container at 2-8°C. The compound is light-sensitive and should be protected from direct sunlight. Under recommended storage conditions, the compound remains stable for at least 12 months.

Toxicity and Exposure Controls
  • Acute Toxicity: Expected to be toxic if swallowed, inhaled, or in contact with skin
  • Engineering Controls: Use fume hoods or other local ventilation to maintain exposure below TLV
  • Personal Protective Equipment: Wear appropriate chemical-resistant gloves (nitrile), safety glasses, and lab coat
Spill and Disposal Procedures

Spill Management: Absorb small spills with inert material and place in appropriately labeled container. For larger spills, evacuate area and use trained personnel with appropriate protective equipment.

Waste Disposal: Dispose of according to local, regional, and national regulations. Halogenated organic wastes should not be mixed with general laboratory waste.

Troubleshooting Guide

Table 5: Common issues and solutions in nickel-catalyzed coupling procedures

Problem Potential Cause Solution
Low Conversion Degraded catalyst or ligand Use fresh reagents and verify catalyst quality
Poor Disulfide Selectivity Incorrect reaction time Extend reaction time to 24 hours for improved disulfide:trisulfide ratio
No Product Formation Inefficient reducing agent Ensure using activated manganese powder, not zinc
Multiple Byproducts Moisture contamination Ensure absolute anhydrous conditions with fresh molecular sieves
Chromatography Issues Product decomposition Add 1% triethylamine to eluent to prevent acid-catalyzed degradation

Conclusion

This compound serves as a versatile building block in pharmaceutical research, particularly in the synthesis of complex disulfide-containing compounds through nickel-catalyzed reductive coupling. The protocols described herein provide robust methodologies for the efficient transformation of this bifunctional synthon into pharmaceutically relevant structures. Integration of computational analysis using Caver Web 2.0 enhances the utility of this compound in rational drug design by enabling detailed investigation of ligand transport and binding mechanisms in dynamic protein environments. These application notes collectively establish this compound as a valuable intermediate in the drug development pipeline.

References

Chemical Properties of 2-Bromobutanenitrile

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of the available quantitative data for 2-Bromobutanenitrile (CAS# 41929-78-6).

Property Value
CAS Number 41929-78-6 [1]
Molecular Formula C₄H₆BrN [1]
Molecular Weight 148 g/mol [1]
Boiling Point 69-73 °C at 10 Torr [1]
Density 1.4766 g/cm³ [1]
Synonyms Butanenitrile, 2-bromo- [1]

Handling Guidance Based on Chemical Class

  • Wear Appropriate Personal Protective Equipment (PPE): Always wear suitable gloves (e.g., nitrile), safety goggles, and a lab coat. Conduct procedures in a certified fume hood to prevent inhalation of vapors or dust.
  • Avoid Incompatible Materials: As a brominated nitrile, it may be incompatible with strong oxidizing agents and strong bases. Ensure all equipment and work surfaces are clean and dry.
  • Storage: Store in a cool, dark, and dry place, ideally in a flammable storage cabinet if applicable. Keep the container tightly sealed under an inert atmosphere if recommended by the supplier.
  • Emergency Planning: Have spill control materials (e.g., inert absorbent) and a fire extinguisher (e.g., dry chemical, CO2) readily available. Know the location of safety showers and eyewash stations.

General Workflow for Handling Reactive Compounds

The diagram below outlines a general decision-making protocol for safely handling reactive chemicals like this compound in a research setting.

Start Start: Plan Experiment with this compound Step1 Consult Safety Data Sheet (SDS) and literature Start->Step1 Step2 Perform Risk Assessment: Toxicity, Reactivity, Flammability Step1->Step2 Step3 Define Engineering Controls: Always use a fume hood Step2->Step3 Step4 Select Personal Protective Equipment (PPE) Step3->Step4 Step5 Prepare for Emergencies: Spill kit, eyewash, shower Step4->Step5 Step6 Execute Experiment Step5->Step6 Step7 Safely Store or Dispose of Material and Waste Step6->Step7 End End: Document Procedure and Findings Step7->End

Recommendations for Finding Detailed Information

The lack of specific handling data means you will need to consult more direct sources. I suggest you take the following steps:

  • Request a Safety Data Sheet (SDS): This is the most critical step. Contact the manufacturers or suppliers listed in the search results (e.g., HANGZHOU LEAP CHEM CO., LTD., Amadis Chemical Company) directly to obtain the most current and comprehensive Safety Data Sheet for this compound [1].
  • Search Specialized Chemical Databases: Look for this compound in professional chemical databases such as SciFinder-n or Reaxys, which often contain rich experimental data, safety information, and cited literature not available through general searches.
  • Consult Broader Chemical Safety Literature: In the absence of compound-specific data, general safety practices for handling brominated compounds (potential lachrymators, irritants) and nitriles (potential metabolic poisons) should be rigorously applied until specific data is found.

References

Application Notes and Protocols: 2-Bromobutanenitrile in Heterocyclic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

2-Bromobutanenitrile (CAS # 41929-78-6) is a versatile bifunctional building block in synthetic organic chemistry, particularly valuable for constructing nitrogen-containing heterocycles prevalent in pharmaceutical compounds. This halonitrile compound possesses two reactive sites—an electrophilic carbon bonded to bromine and a nitrile group that can function as a nascent amine or be incorporated into heterocyclic rings. Its application is especially relevant in multicomponent reactions (MCRs), which offer a convergent, productive, and operationally simple approach for building diverse and complex heterocyclic products from readily accessible precursors in a single operation [1]. These methodologies align with modern medicinal chemistry's need for efficient library synthesis of compounds with broad biological interest.

Chemical Profile of this compound

Basic Properties and Handling

The table below summarizes the key physicochemical properties of this compound essential for laboratory planning and risk assessment.

Table 1: Physicochemical Properties of this compound

Property Value / Description Source
CAS Number 41929-78-6 [2] [3]
Molecular Formula C₄H₆BrN [2] [4] [3]
Molecular Weight 148.00 g/mol [4] [3]
Boiling Point 69-73 °C (at 10 Torr); 149.2 °C (at 760 mmHg) [2] [3]
Density 1.458 - 1.4766 g/cm³ [2] [3]
Flash Point 44.0 °C [3]
Appearance Not specified; typically a colorless to pale yellow liquid
Safety and Storage
  • Flammability: The flash point of 44.0 °C classifies it as a flammable liquid. All operations must be conducted away from ignition sources such as hot plates and open flames.
  • Toxicity: While a full MSDS is not provided in the search results, compounds of this nature are often toxic upon ingestion, inhalation, or skin contact. Assume toxicity and use appropriate personal protective equipment (PPE) including gloves and safety goggles.
  • Stability and Storage: Store in a cool, dry, and well-ventilated place. Containers should be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress and decomposition.

Synthetic Applications and Experimental Protocols

The utility of this compound stems from its ability to act as a precursor for cyclocondensation reactions, often involving the formation of boron-nitrogen (B-N) heterocycles or other N-heterocycles, which are isosteric analogs of important aromatic compounds [5].

General Protocol for Cyclocondensation Reactions

This protocol is adapted from general methodologies used in the synthesis of monoheteraboroles and related structures [5].

Aim: To utilize this compound as a precursor in the formation of a boron-containing heterocycle, such as a 1,2-azaborinine derivative.

Materials:

  • This compound (1.0 equiv, ~148 mg, 1.0 mmol)
  • Dichlorophenylborane (PhBCl₂, 1.1 equiv, 1.1 mmol)
  • Anhydrous Triethylamine (Et₃N, 3.0 equiv, 3.0 mmol)
  • Anhydrous Toluene (10 mL)
  • Schlenk flask (50 mL)
  • Syringes and needles for anhydrous reagent transfer
  • Magnetic stirrer and hotplate
  • Equipment for vacuum distillation or column chromatography

Procedure:

  • Setup: Charge a dry 50 mL Schlenk flask with a magnetic stir bar. Flush the flask with an inert gas (e.g., nitrogen or argon).
  • Reaction Mixture: Using anhydrous techniques, add 10 mL of anhydrous toluene to the flask. Subsequently, add this compound (1.0 mmol) and dichlorophenylborane (1.1 mmol) via syringe.
  • Initiation: Cool the reaction mixture to 0 °C in an ice-water bath. Slowly add triethylamine (3.0 mmol) dropwise via syringe. The reaction may be exothermic.
  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (~110 °C). Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-16 hours).
  • Work-up: Allow the reaction to cool to room temperature. Filter the reaction mixture to remove the triethylamine hydrochloride salts. Wash the solid filter cake with additional toluene (2 x 5 mL).
  • Purification: Combine the filtrate and concentrate it under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography (using, for example, a hexane/ethyl acetate gradient) to obtain the desired azaborinine derivative.
  • Characterization: Analyze the product using ( ^1H )-NMR, ( ^{13}C )-NMR, ( ^{11}B )-NMR, IR spectroscopy, and mass spectrometry.

Notes:

  • The nitrile group can be hydrolyzed to an amide under acidic or basic conditions, or reduced to an amine, providing a handle for further diversification of the final heterocycle.
  • The bromine atom can participate in subsequent cross-coupling reactions (e.g., Suzuki, Negishi) to introduce additional complexity [6].
Role in Multicomponent Reactions (MCRs) for Drug Discovery

While a specific one-pot MCR protocol with this compound is not detailed in the search results, its properties make it an ideal candidate for such strategies. The following workflow conceptualizes its integration into MCRs for generating heterocyclic libraries, a technique critical for discovering new bioactive molecules [1].

The following diagram illustrates the logical workflow for utilizing this compound in a multicomponent reaction to generate a diverse heterocyclic library for biological screening.

G Start Start: Plan MCR with this compound Step1 1. Identify Compatible Co-reactants (e.g., carbonyl compounds, nucleophiles) Start->Step1 Step2 2. Execute One-Pot Multicomponent Reaction Step1->Step2 Step3 3. Reaction Work-up and Purification (Filtration, Concentration, Chromatography) Step2->Step3 Step4 4. Characterize Heterocyclic Products (NMR, MS, IR) Step3->Step4 Step5 5. Screen Library for Biological Activity (e.g., Enzyme Inhibition) Step4->Step5 End End: Identify Bioactive Hit Compounds Step5->End

Analytical Methods and Characterization

Expected Spectral Data

While specific spectral data for a final heterocycle will vary, the following table provides a general guide for analyzing derivatives of this compound.

Table 2: Guide to Key Characterization Techniques for this compound Derivatives

Technique Key Features to Analyze
Infrared (IR) Spectroscopy A sharp C≡N stretch near 2240 cm⁻¹ in the starting material. In products, its disappearance or shift indicates nitrile participation. Look for new B-N stretches (~1380-1310 cm⁻¹) or C-Br disappearance.

| Nuclear Magnetic Resonance (NMR) | ¹¹B-NMR: Crucial for boron heterocycles; chemical shifts provide insight into boron's coordination state (e.g., 3-coordinate vs. 4-coordinate) [5]. ¹H-NMR: Monitor the disappearance of the methine proton (CH-Br) of this compound (~δ 4.5 ppm) and the appearance of new aromatic or heterocyclic proton signals. ¹³C-NMR: The nitrile carbon signal (~δ 115-120 ppm) will change or disappear upon ring formation. | | Mass Spectrometry (MS) | Used to confirm the molecular weight of the final heterocyclic product. Electrospray Ionization (ESI) or Electron Impact (EI) are standard methods. |

Troubleshooting and Common Challenges

  • Low Yield in Cyclocondensation: Ensure strict anhydrous conditions. The presence of water can hydrolyze sensitive boron reagents like PhBCl₂, leading to side products and decreased yield.
  • Product Decomposition: Some BN-heterocycles can be susceptible to oxidation or hydrolysis [6]. If decomposition is observed, consider performing the reaction and subsequent purification under an inert atmosphere and using degassed solvents.
  • Formation of Multiple Products: If the reaction is not clean, optimize the stoichiometry of reagents and the reaction temperature. A slower addition of base (Et₃N) at lower temperatures may improve selectivity.

Conclusion

This compound serves as a valuable bifunctional synthon for constructing complex heterocyclic scaffolds, particularly through cyclocondensation and potential multicomponent reactions. Its integration into synthetic strategies for creating azaborines and other N-heterocycles aligns with the growing interest in using boron isosteres to expand chemical space in medicinal chemistry and materials science [6] [5]. The protocols outlined provide a foundational framework for researchers to exploit its reactivity, enabling the efficient generation of diverse compound libraries for drug development projects.

References

Chemical Properties & Hazard Identification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifying information and known hazards for 2-Bromobutanenitrile [1] [2].

Property Description
CAS Number 41929-78-6 [1] [2]
Molecular Formula C₄H₆BrN [1] [2]
Molecular Weight 148 g/mol [1] [2]
Boiling Point 69-73 °C at 10 Torr [1] [2]
Density 1.4766 g/cm³ [1] [2]

| GHS Hazard Statements| H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [2] |

Storage & Handling Guidelines

The following guidelines are derived from the precautionary statements associated with the known hazards of this compound [2].

Recommended Storage Conditions
  • Container: Store in a tightly sealed, chemically resistant container to prevent moisture ingress and release of vapors.
  • Environment: Store in a cool, dry, well-ventilated place. The storage area should be locked (P405) and dedicated for hazardous chemicals [2].
  • Compatibilities: Keep away from incompatible materials such as strong bases, strong oxidizing agents, and strong reducing agents.
Safe Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
    • Protective gloves and protective clothing (P280) [2].
    • Eye protection (safety goggles or a face shield) (P280) [2].
  • Handling: Avoid breathing its dust, fume, gas, mist, vapors, or spray (P260). Use only in a certified fume hood or with adequate local exhaust ventilation [2].
  • Hygiene: Do not eat, drink, or smoke when using this product (P270). Wash hands and skin thoroughly after handling (P264) [2].

Troubleshooting & FAQs

Q: What should I do if I spill this compound? A: Immediately evacuate the area and alert others. Wear full protective equipment, including a respirator if vapors are present. Contain the spill with an inert absorbent material. Place the contaminated material in a sealed container for hazardous waste disposal. Ventilate the area well.

Q: What is the first-aid measure for eye contact? A: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338). Immediately call a poison center or doctor (P310) [2].

Q: How should waste this compound be disposed of? A: Dispose of contents and container to an approved, licensed hazardous waste disposal facility in accordance with local, regional, and national regulations (P501) [2]. Never pour down the drain.

Emergency Response Flowchart

The diagram below outlines the critical first steps in case of exposure. Always seek immediate professional medical attention for any exposure.

emergency_procedure Start Exposure to This compound Inhalation Inhalation? Start->Inhalation SkinContact Skin Contact? Start->SkinContact EyeContact Eye Contact? Start->EyeContact Ingestion Ingestion? Start->Ingestion A1 Move to fresh air. Keep patient at rest. Inhalation->A1 A3 Wash with plenty of soap and water. SkinContact->A3 A4 Rinse cautiously with water for minutes. EyeContact->A4 A2 Rinse mouth. Do NOT induce vomiting. Ingestion->A2 CallDoctor Immediately call a POISON CENTER or doctor. A1->CallDoctor A2->CallDoctor A3->CallDoctor A4->CallDoctor

I hope this technical support guide assists in the safe management of this compound in your laboratory.

References

2-Bromobutanenitrile stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties

The table below summarizes the key properties of 2-Bromobutanenitrile that are critical for understanding its handling and stability [1].

Property Value
Chemical Formula C₄H₆BrN [1]
Molecular Weight 148 g/mol [1]
CAS Number 41929-78-6 [1]
Boiling Point 69-73 °C at 10 Torr [1]
Density 1.4766 g/cm³ [1]

Stability, Storage & Handling

While specific stability studies on this compound are limited, its structure suggests reactivity similar to other halogenated nitriles. The primary hazards arise from its toxicity and potential to decompose under certain conditions.

Decomposition Products: When heated or burned, related brominated nitriles can decompose to form hydrogen bromide gas and highly toxic hydrogen cyanide [2]. Always use local exhaust ventilation and conduct work in a certified fume hood.

Incompatibilities: Halogenated nitriles are generally incompatible with several substance classes [2]:

  • Strong oxidizing agents
  • Strong acids
  • Strong bases

Recommended Storage Conditions:

  • Store in a cool, dry place [2]. A refrigerator dedicated for chemical storage is often appropriate, but check the specific compound's data sheet.
  • Keep the container tightly sealed to prevent contact with moisture and air [2].
  • Store in a fire-proof cabinet and away from ignition sources [2].

Troubleshooting Common Experimental Issues

The following table addresses potential problems you might encounter when working with this compound.

Issue Possible Cause Solution / Preventive Action
Low yield or unwanted side products Reaction with moisture or decomposition due to impurities/heat. Ensure apparatus is perfectly dry. Use high-purity reagent. Strictly control reaction temperature.
Unexpected color change Decomposition or reaction with trace metals. Use high-purity solvent. Consider purifying the starting material.
Skin or eye contact exposure Accidental spillage or inadequate personal protective equipment (PPE). Immediately flush with plenty of water for several minutes. Remove contaminated clothing and seek immediate medical attention [2].
Inhalation of vapors Working outside of a fume hood or a leak in the apparatus. Move the affected person to fresh air immediately. Seek medical attention if irritation or other symptoms occur [2].

Experimental Protocol: Monitoring Degradation by UV/PS

Although a direct protocol for this compound is not available, you can adapt established methods for related halogenated compounds. The workflow below illustrates a general experiment to study its degradation kinetics using an advanced oxidation process.

Start Prepare Aqueous Solution of this compound A Add Persulfate (PS) and adjust pH Start->A B Transfer to Photoreactor with UV lamps A->B C Initiate Reaction by turning on UV light B->C D Sample at Regular Time Intervals C->D E Analyze Samples (e.g., GC-MS, HPLC) D->E End Model Degradation Kinetics E->End

Detailed Procedure:

  • Solution Preparation: Prepare an aqueous solution of this compound in a purified water system (e.g., Milli-Q water) at a desired initial concentration (e.g., 0.1-1.0 mM) in an amber vessel to avoid photolytic interference [3].
  • Add Oxidant: Add a specific concentration of sodium persulfate (Na₂S₂O₈) to the solution. The PS concentration can be varied (e.g., 0.5-2.0 mM) to study its effect [3].
  • Initiate Reaction: Transfer the solution to a UV photoreactor. Start the reaction by turning on the UV lamps. Keep the solution under constant stirring.
  • Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 min), withdraw samples from the reactor.
  • Quench and Analyze: Immediately quench the radical reaction in each sample by adding a quenching agent (e.g., sodium thiosulfate) into pre-prepared vials. Analyze the samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the residual concentration of this compound and identify any transformation products [3].
  • Data Analysis: Plot the natural logarithm of the compound's concentration versus time. A linear relationship suggests pseudo-first-order kinetics, and the slope gives the apparent rate constant (k_obs) [3].

Key Takeaways for Researchers

  • Prioritize Safety: this compound is toxic and can release hazardous gases upon decomposition. Always use appropriate PPE (gloves, goggles) and work in a fume hood [2].
  • Control the Environment: Stability is highly dependent on storage conditions. Keep the reagent cool, dry, and tightly sealed, and be aware of its incompatibilities [2].
  • Adapt Existing Methods: While direct data is scarce, established experimental protocols for degrading similar halogenated organics (like the UV/Persulfate method) can be reliably adapted for your research needs [3].

References

2-Bromobutanenitrile decomposition prevention

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Decomposition Prevention

  • FAQ 1: What are the critical parameters to control during reactions involving 2-Bromobutanenitrile? While specific data for this compound is limited, the general rule for halogenated nitriles is to avoid high temperatures and strong bases. The thermal and chemical stability of brominated compounds can be similar within a family. For instance, research on the thermal decomposition of brominated flame retardants shows that high temperatures can lead to the formation of hazardous brominated pollutants like polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) [1]. Although your compound is different, this underscores the risk of thermal stress. Furthermore, the degradation of related brominated polymers can produce a variety of small molecules like methyl bromide and 1,2-dibromoethane [2]. It is prudent to control the following:

    • Temperature: Use the lowest effective temperature for your reaction. The boiling point of the similar compound 4-Bromobutanenitrile is 207°C [3], which provides a rough upper limit to avoid thermal stress well before this point.
    • pH: Avoid strong alkaline conditions, which could promote dehydrohalogenation or hydrolysis of the nitrile group.
    • Light: Store in amber glassware to minimize potential light-induced decomposition.
  • FAQ 2: What are the safe storage conditions for this compound? Proper storage is key to maintaining compound integrity and safety. The following table summarizes recommended conditions based on standard practices for reactive organics and data from a related compound.

Factor Recommendation Rationale & Supporting Data
Temperature Store at 2-8°C (refrigerated) Prolonged exposure to room temperature, especially in warm environments, can accelerate decomposition pathways.
Container Sealed, light-resistant container (e.g., amber glass) Prevents absorption of moisture from the air and protects from photodegradation.
Inert Atmosphere Consider storage under an inert gas (e.g., N2 or Argon) An inert atmosphere minimizes oxidative degradation over long periods [2].
Hazard Control Store away from heat sources and strong oxidizers The related compound 4-Bromobutanenitrile has a flash point of 103.9°C and is classified as harmful [3].

Experimental Protocols for Stability Assessment

Here are two detailed methodologies you can use to empirically determine the stability of your compound under specific experimental conditions.

Protocol 1: Investigating Thermal Stability

This protocol helps you establish the safe temperature window for your processes.

  • Sample Preparation: Prepare multiple identical samples of this compound (e.g., 1 mL each) in sealed glass vials suitable for heating.
  • Heating Regime: Place sample vials in heating blocks or ovens set at different temperatures (e.g., 50°C, 100°C, 150°C). Include a control sample stored at -20°C.
  • Time Course Analysis: Remove sample vials at set time intervals (e.g., 1 hour, 6 hours, 24 hours).
  • Analysis: Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS). Compare the chromatograms of heated samples to the control to identify any new decomposition peaks.
  • Identification: Monitor for the formation of low molecular weight brominated compounds, as seen in polymer degradation studies (e.g., methyl bromide, 1,2-dibromoethane) [2].

The workflow for this thermal stability assessment is outlined below.

Start Prepare Sample Vials Heat Heat at Multiple Temperature Setpoints Start->Heat Analyze Analyze Samples via GC-MS Heat->Analyze Compare Compare to Control for New Peaks Analyze->Compare

Protocol 2: Screening for Enzymatic Degradation

This protocol is based on research into the haloalkane dehalogenase (HLD) enzyme DadB, which can degrade a broad range of brominated substrates [4]. You can use it to test if your compound is susceptible to similar enzymatic pathways, which is relevant for biological or environmental decontamination strategies.

  • Enzyme/System Selection: Obtain a purified HLD enzyme (like DadB) or a bacterial system (e.g., Alcanivorax dieselolei B-5) known to express such activity.
  • Reaction Setup: Set up a reaction mixture containing the enzyme (or bacterial culture) and this compound as the potential substrate in an appropriate buffer (e.g., Glycine buffer, pH 8.6, which is optimal for DadB) [4].
  • Incubation & Monitoring: Incubate the reaction mixture at a controlled temperature (e.g., 37°C). Monitor the reaction over time.
  • Termination & Analysis: Periodically withdraw aliquots and terminate the reaction with acid. Analyze for halide ion release (a product of dehalogenation) using a method like spectrophotometry with mercuric thiocyanate [4], or use GC-MS to track the disappearance of the substrate and appearance of any products like the corresponding cyanobutanol.

The logical relationship for this enzymatic screening is as follows.

Setup Set up Reaction with HLD Enzyme and Substrate Monitor Monitor for Halide Ion Release or Product Formation Setup->Monitor Result Determine Susceptibility to Enzymatic Degradation Monitor->Result

Troubleshooting Common Decomposition Scenarios

The table below outlines potential problems and evidence-based solutions.

Problem Observation Possible Cause Investigative Action Recommended Solution
Unidentified peaks in GC-MS or new functional groups in IR/ NMR spectra after heating. Thermal decomposition. Re-run the Thermal Stability Protocol (Protocol 1) to identify the temperature threshold. Lower the reaction temperature. Consider using a high-boiling-point solvent to allow the reaction to proceed at a lower, safer temperature.
Discoloration of the compound (yellowing or browning). Oxidation or catalytic trace metal impurities. Test for peroxides in your solvents. Use inductively coupled plasma (ICP) analysis to check for metal contaminants. Re-distill solvents before use. Add a small amount of a radical inhibitor (e.g., BHT) or a chelating agent to sequester metal ions.
Loss of starting material with no desired product in a biotransformation experiment. Enzymatic degradation by contaminating microbes or specific enzymes. Perform the Enzymatic Screening Protocol (Protocol 2). Check for microbial contamination in your buffers and cell cultures. Use sterile techniques. Include specific enzyme inhibitors in your buffer if their activity is unwanted.

References

Physical Properties of 2-Bromobutanenitrile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identified physical properties for 2-Bromobutanenitrile (CAS # 41929-78-6). These properties are crucial for understanding its behavior in different solvents and systems.

Property Value / Description Source
CAS Number 41929-78-6 [1]
Molecular Formula C4H6BrN [1]
Molecular Weight 148.00 g/mol [1]
Density 1.4766 g/cm³ [1]
Boiling Point 69-73 °C at 10 Torr [1]
Solubility Data Not found in search results N/A

Strategies for Solubility Enhancement

For a compound like this compound, which is likely hydrophobic, standard solubility enhancement techniques can be explored. The following workflow outlines a systematic approach to troubleshooting solubility problems.

Solubility Problem Solubility Problem Pre-formulation Analysis Pre-formulation Analysis Select Enhancement Strategy Select Enhancement Strategy Pre-formulation Analysis->Select Enhancement Strategy Amorphous Solid Dispersions Amorphous Solid Dispersions Select Enhancement Strategy->Amorphous Solid Dispersions  Heat-Stable API Cyclodextrin Complexation Cyclodextrin Complexation Select Enhancement Strategy->Cyclodextrin Complexation  Suitable for  encapsulation Nanomilling Nanomilling Select Enhancement Strategy->Nanomilling  Universal  Top-Down Approach Hot Melt Extrusion\nor Spray Drying Hot Melt Extrusion or Spray Drying Amorphous Solid Dispersions->Hot Melt Extrusion\nor Spray Drying Form Inclusion Complex Form Inclusion Complex Cyclodextrin Complexation->Form Inclusion Complex Stabilizer Selection\n(Iterative Process) Stabilizer Selection (Iterative Process) Nanomilling->Stabilizer Selection\n(Iterative Process) Dosage Form Conversion Dosage Form Conversion Stabilizer Selection\n(Iterative Process)->Dosage Form Conversion Oral, IV, Tablet,\nAerosol, etc. Oral, IV, Tablet, Aerosol, etc. Dosage Form Conversion->Oral, IV, Tablet,\nAerosol, etc. Increased Bioavailability Increased Bioavailability Dosage Form Conversion->Increased Bioavailability Polymer Matrix Polymer Matrix Hot Melt Extrusion\nor Spray Drying->Polymer Matrix Improved Aqueous Solubility Improved Aqueous Solubility Polymer Matrix->Improved Aqueous Solubility Hydrophilic Outer Surface Hydrophilic Outer Surface Form Inclusion Complex->Hydrophilic Outer Surface Shielded Lipophilic Core Shielded Lipophilic Core Form Inclusion Complex->Shielded Lipophilic Core Improved Aqueous Solubility->Dosage Form Conversion Shielded Lipophilic Core->Improved Aqueous Solubility

The techniques in the diagram are established approaches for formulating compounds with poor water solubility [2]:

  • Amorphous Solid Dispersions: These work by incorporating the API into a polymer matrix, maintaining it in a higher-energy amorphous state that exhibits improved aqueous solubility compared to its crystalline form. Techniques like hot melt extrusion or spray drying are used, but require knowledge of the API's thermal stability [2].
  • Cyclodextrin Complexation: Cyclodextrins are ring-shaped molecules with a hydrophobic inner pocket and a hydrophilic outer surface. They can form inclusion complexes, shielding the hydrophobic parts of an API and making the entire complex water-soluble [2].
  • Nanomilling: This is a "top-down" process that reduces API particle size to the nanometer range (typically 100-200 nm), dramatically increasing the surface area-to-volume ratio and enhancing the dissolution rate in water. This is often considered a nearly universal approach. A critical success factor is the iterative selection of appropriate stabilizers (e.g., polymers, surfactants) to prevent particle agglomeration and growth over time [2].

Experimental Troubleshooting for Crystallization

If you are purifying this compound and face issues with uncontrolled crystallization, here are some practical tips from laboratory techniques guides [3]:

  • Problem: Rapid Crystallization
    • Cause & Solution: Using the minimum amount of hot solvent can lead to fast cooling and quick crystallization, which can trap impurities. Add a small amount of extra solvent (e.g., 1-2 mL per 100 mg of solid) to slow down the process.
    • Cause & Solution: A flask that is too large creates a shallow solvent pool with high surface area, leading to fast cooling. Transfer the solution to an appropriately sized flask.
  • Problem: No Crystallization
    • Solution: Scratch the inside of the flask with a glass stirring rod to provide a surface for crystal nucleation.
    • Solution: Introduce a tiny "seed" crystal of pure compound to initiate growth.
    • Solution: Boil off a portion of the solvent to create a more concentrated solution, then cool again.

Recommendations for Moving Forward

The lack of direct solubility data means that your team will likely need to determine the optimal formulation strategy experimentally.

  • Begin with Pre-Formulation Work: Assess the stability characteristics of this compound, including its thermal stability and sensitivity to light. This will help rule out techniques like hot melt extrusion if the compound is thermally unstable [2].
  • Consider the BCS Classification: If this compound is an active pharmaceutical ingredient (API), determine if it is a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) molecule. This classification helps guide the strategy, as Class IV molecules require a combination of solubility and permeation enhancement [2].
  • Prioritize Techniques: Given its universality, nanomilling is a strong candidate to investigate first, provided a suitable stabilizer system can be identified [2].

References

Hazard Identification & Handling Precautions

Author: Smolecule Technical Support Team. Date: February 2026

2-Bromobutanenitrile is a hazardous chemical that requires careful handling. The table below summarizes its Globally Harmonized System (GHS) of Classification and Labelling hazards and precautions [1].

Hazard Category GHS Hazard Statements Precautionary Measures
Acute Toxicity (Oral) H301: Toxic if swallowed P264, P270, P301+P310, P321, P330: Wash hands/face thoroughly after handling. Do not eat, drink, or smoke when using. IF SWALLOWED: Immediately call a poison center or doctor/physician. Rinse mouth. Specific treatment is needed (see a doctor).

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage H315: Causes skin irritation | P264, P280, P363: Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. Wash contaminated clothing before reuse. | | Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P305+P351+P338: Wash hands thoroughly after handling. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing. | | Respiratory Irritation | H335: May cause respiratory irritation | P261, P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. |

Additional Physical & Chemical Properties [2] [1]:

  • Physical Form: Liquid [2]
  • Boiling Point: 69-73 °C at 10 Torr [1]
  • Density: 1.4766 g/cm³ [1]
  • Storage Temperature: 4°C [2]

Safe Handling & Emergency Procedures

General Handling Guidelines
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat [1].
  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors or mists [1].
  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling [1].
First-Aid Measures
  • IF SWALLOWED: Immediately call a poison center or doctor/physician. Do NOT induce vomiting. Rinse the mouth [1].
  • IF ON SKIN: Take off contaminated clothing immediately. Wash skin with plenty of soap and water. Wash contaminated clothing before reuse. Get medical attention if irritation occurs [1].
  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention [1].
  • IF INHALED: Move the affected person to fresh air and keep them in a comfortable position for breathing. Call a doctor if symptoms occur [1].
Storage and Disposal
  • Storage: Store locked up in a cool place (recommended at 4°C) [2] [1].
  • Disposal: Dispose of contents and container in accordance with all applicable local, national, and international regulations [1].

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

Start Start Experiment with this compound Prep Preparation Phase - Review SDS and this guide - Plan waste disposal - Ensure fume hood is available - Inspect PPE Start->Prep PPE Don Personal Protective Equipment (PPE) - Gloves - Lab coat - Safety goggles Prep->PPE Execution Experimental Execution - Work inside fume hood - Use appropriate tools - Avoid vapor generation - Keep area clean PPE->Execution Cleanup Cleanup and Disposal - Decontaminate equipment - Dispose waste per regulations - Wash hands thoroughly Execution->Cleanup Emergency Emergency Preparedness - Know first-aid measures - Know eyewash/shower locations - Have spill kit ready Emergency->Execution End End Cleanup->End

Logical Workflow for Handling this compound

Frequently Asked Questions (FAQs)

Q1: At what temperature should I store this compound, and why? It is recommended to store this compound at 4°C [2]. Storing chemicals at controlled, often cooler, temperatures helps maintain their stability and can reduce the risk of decomposition or the generation of hazardous vapors.

Q2: What is the most critical precaution to take when handling this compound? All precautions are critical, but particular emphasis must be placed on preventing skin and eye contact, as it causes severe skin burns and eye damage (H314) [1]. Therefore, the consistent and correct use of gloves and eye protection is non-negotiable.

Q3: I cannot find a detailed experimental protocol for my reaction using this compound. Where should I look? The provided search results do not contain detailed synthetic protocols for this specific compound. For reaction-specific procedures, it is recommended to consult specialized scientific literature, such as reaction databases (e.g., Reaxys, SciFinder) or primary research journals.

Key Safety Summary

This guide is based on available hazard data. Always consult the specific Safety Data Sheet (SDS) from your supplier before use.

  • Primary Hazards: Toxic if swallowed, causes severe skin burns and eye damage.
  • Key Precautions: Use full PPE (gloves, goggles), work in a fume hood, and prohibit eating/drinking in the lab.
  • Emergency Focus: Immediate medical attention is required for ingestion or contact with eyes/skin.

References

2-Bromobutanenitrile side reactions

Author: Smolecule Technical Support Team. Date: February 2026

Essential Properties & Handling

The table below summarizes the key quantitative data for 2-Bromobutanenitrile for easy reference. [1] [2]

Property Value
CAS Number 41929-78-6
Molecular Formula C₄H₆BrN
Formula Weight 148.00 g/mol
Boiling Point 69 - 73 °C at 10 Torr
Density 1.4766 g/cm³
SMILES CCC(C#N)Br

Health & Safety Information

This compound is a hazardous chemical. The following table details its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information. [1]

Hazard Category Hazard Statement(s)
Acute Toxicity (Oral) H301: Toxic if swallowed
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage
Skin Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Respiratory Tract Irritation H335: May cause respiratory irritation

Troubleshooting Common Scenarios

Here are answers to anticipated questions based on the compound's properties and general laboratory practice.

Q: What are the critical first aid measures for exposure to this compound? A: Immediate and specific action is required. [1]

  • IF SWALLOWED: Do NOT induce vomiting. Immediately call a poison center or doctor/physician. Rinse the mouth. [1]
  • IF ON SKIN: Remove contaminated clothing immediately. Wash skin thoroughly with plenty of soap and water. [1]
  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [1]
  • IF INHALED: Remove victim to fresh air and keep them at rest in a comfortable breathing position. [1]

Q: What personal protective equipment (PPE) should be used when handling this compound? A: Based on its GHS hazard statements, the following PPE is essential. [1]

  • Eye/Face Protection: Wear protective eyewear (goggles) and face protection.
  • Skin Protection: Wear protective gloves and clothing.
  • Respiratory Protection: Do not breathe its dust, fumes, or vapors. Use in a well-ventilated area or with appropriate engineering controls (fume hood).
  • General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling. [1]

Q: The synthesis of my target molecule using this compound is giving low yields due to side reactions. What could be the issue? A: While specific side reactions for this compound are not documented in the search results, the structure of this compound provides clues. It contains both a reactive secondary alkyl bromide and a nitrile group.

  • Potential Side Reactions: The bromide is a good leaving group, making the compound susceptible to elimination reactions (to form a nitrile-containing alkene) competing with the desired substitution. The nitrile group can also be hydrolyzed to a carboxylic acid under acidic or basic conditions.
  • Troubleshooting Steps:
    • Control Reaction Conditions: Carefully monitor the temperature, as high temperatures can favor elimination. Precisely control the pH to avoid unintended hydrolysis of the nitrile group.
    • Analyze Reaction Mixture: Use TLC, GC-MS, or LC-MS to identify and characterize side products, which will help you pinpoint whether elimination, hydrolysis, or another reaction is occurring.
    • Purify the Starting Material: The compound may degrade over time. Check its purity by NMR before use. One synthesis example suggests that this compound might be synthesized alongside its chloro-analogue, so ensuring your starting material is pure is crucial. [3]

Q: How should this compound be stored and disposed of? A:

  • Storage: Store locked up and in a cool, dry, well-ventilated place. [1]
  • Disposal: Dispose of contents and container according to local, regional, national, and international regulations. [1]

Experimental Workflow for Handling

The following diagram outlines the logical workflow for handling this compound and troubleshooting common issues, based on the information above.

Handling and Troubleshooting Workflow Start Start: Plan Experiment with this compound PPE Don Required PPE: Goggles, Gloves, Lab Coat Start->PPE Environment Work in a Fume Hood or Well-Ventilated Area PPE->Environment CheckPurity Check Purity of Starting Material Environment->CheckPurity MonitorRx Monitor Reaction Closely (TLC, Temp, pH) CheckPurity->MonitorRx Issue Issue Observed? (Low Yield, Side Products) MonitorRx->Issue LowYield Troubleshoot Low Yield Issue->LowYield Yes Success Experiment Successful Issue->Success No Analyze Analyze Reaction Mixture (GC-MS, LC-MS, NMR) LowYield->Analyze Identify Identify Side Product Analyze->Identify Elimination Side Product from Elimination? Identify->Elimination e.g., Alkene Hydrolysis Side Product from Nitrile Hydrolysis? Identify->Hydrolysis e.g., Carboxylic Acid Adjust1 Adjust Conditions: Lower Temperature, Change Base/Nucleophile Elimination->Adjust1 Adjust2 Adjust Conditions: Control pH Strictly Hydrolysis->Adjust2 Adjust1->Success Adjust2->Success FirstAid Know First Aid Procedures FirstAid->PPE

References

2-Bromobutanenitrile reaction optimization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: 4-Bromobutanenitrile

The table below summarizes key identifiers and physicochemical properties for 4-Bromobutanenitrile, a compound closely related to your subject of interest [1].

Property Value
CAS Number 5332-06-9
Molecular Formula C4H6BrN
Molecular Weight 148.001 g/mol
Density 1.5 ± 0.1 g/cm³
Boiling Point 207.0 ± 13.0 °C at 760 mmHg
Flash Point 103.9 ± 0.0 °C
Hazard Statements H302, H312, H332
Safety Information

This compound is harmful and requires precautions. Personal protective equipment (eyes shields, faceshields, gloves) and adequate ventilation are recommended. The applicable hazard statements are [1]:

  • H302: Harmful if swallowed.
  • H312: Harmful in contact with skin.
  • H332: Harmful if inhaled.

Detailed Experimental Protocol

I found a highly relevant, modern synthetic procedure where 4-Bromobutanenitrile is used as a substrate in a nickel-catalyzed reductive coupling to form unsymmetrical disulfides [2] [3]. This protocol can serve as a concrete example for reaction setup and optimization.

Aim: To prepare unsymmetrical disulfides via nickel-catalyzed cross-electrophile coupling of unactivated alkyl bromides (including 4-Bromobutanenitrile) with symmetrical tetrasulfides [2].

Optimized Reaction Conditions [2]:

  • Catalyst: Ni(acac)2 (5 mol%)
  • Ligand: L1 (a bipyridine-type ligand, 10 mol%)
  • Reductant: Mn (1.5 equivalents)
  • Solvent: Anhydrous DMF
  • Atmosphere: N2
  • Temperature: 40 °C
  • Reaction Time: 24 hours

Workflow Overview: The diagram below outlines the key stages of this nickel-catalyzed reductive coupling procedure.

Key Findings & Substrate Scope [2]:

  • The reaction with 4-Bromobutanenitrile (1p) yielded a mixture of the desired disulfide (3p) and a trisulfide byproduct (3p').
  • The protocol tolerates various functional groups, including alcohols, siloxanes, and phosphonates.
  • Primary alkyl bromides work well, but reactions with secondary or tertiary alkyl bromides were unsuccessful, likely due to steric hindrance.
  • DMF was a crucial solvent; replacements like MeCN or DMSO resulted in no product formation.

Suggested FAQs for a Technical Support Center

Here are potential Frequently Asked Questions, informed by the available data and general experimental principles.

Q1: What are the critical safety precautions for handling 4-Bromobutanenitrile?

  • A1: Always refer to the material safety data sheet (MSDS). Based on its hazard profile, this compound requires the use of appropriate personal protective equipment (PPE) including gloves and eye/face protection. Work should be conducted in a well-ventilated hood, and avoid ingestion, skin contact, or inhalation of vapors [1].

Q2: The desired disulfide product is not forming, or yield is low. What should I check?

  • A2:
    • Catalyst System: Ensure the nickel catalyst and ligand are fresh and stored properly. The combination of Ni(acac)2 with the specific bipyridine ligand L1 was optimal [2].
    • Solvent: Use anhydrous, oxygen-free DMF. The reaction failed in other solvents like MeCN or DMSO [2].
    • Atmosphere: The reaction must be conducted under an inert nitrogen atmosphere to prevent catalyst deactivation [2].
    • Substrate: Confirm that you are using a primary alkyl bromide, as secondary and tertiary bromides do not react under these conditions [2].

Q3: I am observing a mixture of disulfide and trisulfide products. How can I improve selectivity?

  • A3: In the published protocol, extending the reaction time from 12 hours to 24 hours significantly increased the ratio of the disulfide product over the trisulfide byproduct (from 2.8:1 to 31:1 in the model reaction) [2]. Optimization of reaction time for your specific substrate is recommended.

Guidance for Finding More Specialized Information

The search results lacked specific troubleshooting content for 2-Bromobutanenitrile. To build a more comprehensive knowledge base, I suggest you:

  • Consult Specialized Databases: Search platforms like Reaxys or SciFinder for reaction procedures and optimization data specific to this compound.
  • Refine Your Search: Use precise terms like "this compound Suzuki coupling" or "troubleshooting [specific reaction name]" to find more targeted protocols.
  • Review Broader Literature: Look for articles on "green bromination" or modern catalytic methods, which may discuss general principles that can be applied to your compound of interest [4].

References

2-Bromobutanenitrile temperature sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data Summary

The table below summarizes the key physical properties of 2-Bromobutanenitrile (CAS 41929-78-6) relevant for experimental planning [1] [2] [3].

Property Value
CAS Registry Number 41929-78-6
Molecular Formula C₄H₆BrN
Molecular Weight 148.00 g/mol
Physical Form Liquid [1]
Density 1.458 - 1.4766 g/cm³
Boiling Point 69-73 °C at 10 Torr [2] [3] / 149.2 °C at 760 mmHg [4]
Flash Point 44.0 °C [4]
Refractive Index 1.467 [4]

GHS Hazard Statements

The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements [3]:

Hazard Statement Description
H301 Toxic if swallowed
H314 Causes severe skin burns and eye damage
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Troubleshooting Guide

Here are solutions to common issues you might encounter when working with this compound:

  • Problem: Compound Decomposition or Discoloration

    • Possible Cause: Exposure to excessive heat or light. The boiling point data suggests it should be stable at least up to 73°C under reduced pressure (10 Torr), but its stability at higher temperatures or over long periods is not specified [2] [3].
    • Solution: Strictly control the temperature during reactions and purification. Store the compound in a cool, dark place, such as a refrigerator at 4°C, as recommended by one supplier [1].
  • Problem: Low Reaction Yield or Unwanted Side Products

    • Possible Cause: Hydrolysis or reaction of the nitrile group. The high reactivity of both the bromine and nitrile functional groups can lead to competing side reactions.
    • Solution: Ensure an anhydrous environment by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). Carefully control the stoichiometry and addition rate of reagents.
  • Problem: Safety Incident (Skin Contact or Inhalation)

    • Possible Cause: Failure of containment due to the compound's high toxicity and corrosivity, as indicated by its GHS hazard statements [3].
    • Solution: Immediately follow the recommended first aid measures: Wash skin with plenty of water, rinse eyes cautiously, and move to fresh air if inhaled. Always use appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat, and work within a fume hood.

Frequently Asked Questions

  • Q1: What is the recommended storage condition for this compound?

    • A1: It is recommended to store the chemical at +4°C [1]. Given its reactivity and flammability (flash point of 44°C), it should be kept in a tightly sealed container in a cool, well-ventilated area, away from heat and ignition sources [3] [4].
  • Q2: Is this compound flammable?

    • A2: Yes, it is flammable. It has a reported flash point of 44.0°C, which classifies it as a flammable liquid [4]. The GHS pictogram associated with it includes a flame [3].
  • Q3: What is the purity of commercially available this compound?

    • A3: Suppliers typically offer this compound with a purity of 95% or higher [1] [2]. Always check the Certificate of Analysis (COA) from your supplier for the specific batch purity and impurity profile.

Experimental Handling Workflow

The following diagram outlines the critical steps for the safe handling of this compound in the laboratory, based on its known hazards.

Start Start Experiment Preparation PPE Don Appropriate PPE: - Gloves - Safety Goggles - Lab Coat Start->PPE Environment Confirm Fume Hood & Inert Atmosphere (N₂/Ar) if needed PPE->Environment Retrieve Retrieve Vessel from +4°C Storage Environment->Retrieve Equilibrate Allow to Equilibrate to Room Temp if required Retrieve->Equilibrate Use Perform Experiment Monitor Temperature Equilibrate->Use Store Reseal and Return to +4°C Storage Use->Store Waste Dispose of Waste According to Regulations Store->Waste

Key Experimental Considerations

The search results lack specific data on temperature-induced decomposition. To fill this gap, you should:

  • Consult Specialized Databases: Search for thermogravimetric analysis (TGA) data in chemical safety databases or supplier technical data sheets.
  • Conduct Controlled Testing: Perform small-scale stability tests by heating the compound to your intended reaction temperatures for set durations and analyzing the outcome.
  • Monitor Reactions Closely: Use techniques like TLC or in-situ spectroscopy to detect the formation of decomposition products during your experiments.

References

2-Bromobutanenitrile vs 4-Bromobutanenitrile

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data for 4-Bromobutanenitrile

The table below summarizes the key structural and conformational data available for 4-Bromobutanenitrile.

Property Findings for 4-Bromobutanenitrile
Preferred Conformer GG form (Halogen and cyano group in a gauche relationship to the carbon skeleton, anti-parallel to each other) [1].
Conformer Abundance Contributes approximately 60% to the conformational mixture at about 100°C [1].
Other Present Conformers AG and GA forms (one group anti, the other gauche). The fully planar AA form may be present in small amounts [1].
Conformational Energy Differences All calculated to be less than 2.1 kcal mol⁻¹ [1].
Relevant Experimental Methodology Gas-Phase Electron Diffraction (ED) and Molecular Mechanics (MM) calculations [1].
Biological/Biochemical Relevance Identified as the preferred substrate for the engineered haloalkane dehalogenase, DmmA, which has a wide access tunnel [2].

Detailed Experimental Protocols

For the key experiments cited in the table, here are the detailed methodologies.

Conformational Analysis via Electron Diffraction and Molecular Mechanics

This methodology is used to determine the three-dimensional spatial arrangement of atoms in a molecule and the energy differences between different conformers [1].

  • Sample Preparation: The compound is vaporized at a temperature high enough to generate sufficient gas-phase density for measurement (around 100°C) [1].
  • Data Collection: The vaporized sample is exposed to a beam of high-energy electrons. The scattered electrons are detected, producing a diffraction pattern [1].
  • Data Analysis (Molecular Mechanics): The experimental data is interpreted using molecular mechanics calculations. This involves:
    • Using parameterized force fields to calculate the energy and geometry of various possible conformers.
    • In the cited study, new parameter values for C(sp³)⋯N and C(sp³)⋯C interactions within the Morse potential formulation were estimated for the first time.
    • The energy differences between distinct conformers are calculated (all found to be <2.1 kcal mol⁻¹) [1].
  • Model Refinement: A theoretical model is fitted to the experimental diffraction data. The relative abundances of different conformers (like the 60% GG form) are refined until the model's prediction matches the experimental data [1].
Enzyme Activity and Substrate Specificity Profiling

This protocol assesses how an enzyme's structure relates to its function, particularly its preference for different substrates [2].

  • Tunnel Analysis with CAVER: The enzyme's 3D structure (from a source like the PDB) is analyzed computationally to map access tunnels from the surface to the buried active site.
    • The protein structure file (e.g., PDB ID 3U1T for DmmA) is loaded into the CAVER software [2].
    • The tunnel starting point is defined, typically within the catalytic pocket [2].
    • Key parameters are set, with the "Minimum probe radius" being crucial for defining the narrowest tunnel that can be detected [2].
    • The software calculates all major tunnels and ranks them based on properties like bottleneck radius, length, curvature, and a composite "throughput" score [2].
  • Correlating Structure and Function: The geometric properties of the enzyme's primary access tunnel (e.g., DmmA's wide tunnel with a 2.5 Å bottleneck) are correlated with its known catalytic efficiency against various substrates. This reveals a preference for longer molecules like 4-bromobutanenitrile, while enzymes with narrower tunnels prefer smaller substrates [2].

Relationship Visualization

The following diagram illustrates the logical workflow for connecting molecular structure to observed biological function, as demonstrated by the research on haloalkane dehalogenases.

Start Enzyme 3D Structure (PDB ID) A Computational Tunnel Analysis (CAVER) Start->A B Tunnel Properties A->B C1 Wide Tunnel (e.g., DmmA) B->C1 C2 Narrow Tunnel (e.g., DhlA) B->C2 D1 Prefers Longer Molecules (e.g., 4-Bromobutanenitrile) C1->D1 D2 Prefers Smaller Molecules (e.g., 1,2-Dichloroethane) C2->D2

References

2-Bromobutanenitrile NMR spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Basic Molecular Information

The table below summarizes the available identifying information for 2-Bromobutanenitrile:

Property Value
Molecular Formula C4H6BrN [1]
Average Mass 148.003 Da [1]
Monoisotopic Mass 146.968361 Da [1]
ChemSpider ID 11539614 [1]
CAS Number 41929-78-6 [1]

Experimental NMR Protocol Overview

In the absence of specific spectra for this compound, here is a general protocol for comprehensive NMR characterization that researchers would typically employ.

1. Sample Preparation

  • Dissolve approximately 20-30 mg of the purified this compound compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3).
  • Transfer the solution to a clean, dry 5 mm NMR tube for analysis.

2. Data Acquisition The following suite of 1D and 2D NMR experiments is essential for full signal assignment and structure verification [2]:

  • ¹H NMR: To identify the number of unique proton environments, their chemical shifts, integration (number of protons), and multiplicity (splitting patterns).
  • ¹³C NMR: To determine the number of unique carbon environments and their chemical shifts. The DEPT-135 experiment should be used to distinguish between CH3/CH (positive signals) and CH2 (negative signals) groups, while quaternary carbons (C) are absent.
  • COSY (COrrelation SpectroscopY): A homonuclear 2D experiment that identifies protons which are coupled to each other through 2-3 bonds (e.g., H-C-C-H) [2].
  • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear 2D experiment that provides a direct correlation between each proton and the carbon atom to which it is directly bonded. This is crucial for assigning CH, CH2, and CH3 groups [2].
  • HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear 2D experiment that shows correlations between protons and carbons that are 2-4 bonds apart. This is critical for connecting molecular fragments through quaternary carbons and heteroatoms, and is particularly important for confirming the connectivity to the nitrile carbon [2].

3. Data Processing and Analysis

  • Process all FIDs (Free Induction Decays) with appropriate window functions to enhance signal-to-noise or resolution.
  • Analyze 1D spectra for chemical shifts, coupling constants, and integration.
  • Use 2D spectra to establish the connectivity between all protons and carbons, leading to the full assignment of the structure.

NMR in Drug Discovery Workflows

The following diagram illustrates the role of comprehensive NMR characterization, as would be used for a compound like this compound, within a broader structure-based drug discovery pipeline. This workflow highlights how NMR-derived structures can inform medicinal chemistry [3].

Start Compound Synthesis (e.g., this compound) NMR NMR Structure Elucidation Start->NMR Complex Protein-Ligand Complex Structure NMR->Complex  NMR Molecular Replacement (NMR2) Method SBDD Structure-Based Drug Design (SBDD) Complex->SBDD SAR SAR Analysis & Compound Optimization SBDD->SAR  Guides Synthesis SAR->Start  Guides Synthesis

The workflow shows how a technique like NMR Molecular Replacement (NMR2) can bypass the need for full protein resonance assignments, using existing protein structures and sparse NOE data to rapidly generate protein-ligand complex models for SBDD [3].

How to Proceed with Characterization

For researchers requiring the NMR data for this compound, I suggest the following steps:

  • Consult Specialized Databases: Search commercial spectral databases from suppliers or paid academic platforms, which often have more extensive collections.
  • Perform Experimental Analysis: The most reliable approach is to run the suite of NMR experiments described in the protocol section on a pure sample of the compound.
  • Utilize Prediction Software: Use NMR prediction software to generate estimated chemical shifts for theoretical comparison.

References

2-Bromobutanenitrile purity analysis

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties and Specifications

The table below summarizes the key chemical and physical properties of 2-Bromobutanenitrile (CAS 41929-78-6) gathered from the search results.

Property Value / Description
CAS Number 41929-78-6 [1] [2] [3]
Molecular Formula C₄H₆BrN [1] [2] [3]
Molecular Weight 148.00 g/mol [1] [2] [3]
Density 1.458 g/cm³ [2] [4]
Boiling Point 149.2 °C (at 760 mmHg) [2] [4]
Flash Point 44.0 °C [2] [4]
Purity 97% (as reported by suppliers) [4]
Refractive Index 1.467 [2] [4]

Safety Information

This compound is a hazardous chemical. The identified GHS Hazard Statements include [3]:

  • H301: Toxic if swallowed.
  • H314: Causes severe skin burns and eye damage.
  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H335: May cause respiratory irritation.

How to Proceed with Purity Analysis

Since the search results lack specific experimental data for purity analysis, here are suggested pathways and standard techniques you can use to establish them.

  • Consult Supplier Certificates: The first step should always be to obtain the Certificate of Analysis (CoA) from the commercial supplier, which provides lot-specific purity data obtained using validated methods [4].
  • Establish In-House Protocols: For independent verification, you can implement standard analytical techniques. The workflow below outlines the logical relationship between these methods.

start Purity Analysis of This compound method1 Chromatographic Methods start->method1 method2 Spectroscopic Methods start->method2 method3 Physical Constant Measurement start->method3 tech1 Gas Chromatography (GC) - Determines volatile impurity profile - Quantitative main peak area method1->tech1 tech2 High-Performance Liquid Chromatography (HPLC) - Detects non-volatile impurities - Uses UV detection for quantitation method1->tech2 tech3 Nuclear Magnetic Resonance (NMR) - 1H NMR confirms structure identity - Integrates protons for quantitation method2->tech3 tech4 Refractive Index - Compares measured value with literature 1.467 [2] [4] method3->tech4

Suggested Sources for Detailed Data

To acquire the experimental data your guide requires, consider these approaches:

  • Search scientific literature databases like SciFinder or Reaxys, which index journal articles and often include detailed experimental sections for synthesis and analysis.
  • Examine patent documents, especially the examples section. US3941827 [1] is referenced for synthesis and may contain analytical data.
  • Contact chemical suppliers directly to request technical data sheets or analytical reports that are more detailed than public website information.

References

A Guide to Characterizing Bromobutanenitrile Isomers

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, a comprehensive spectroscopic characterization is crucial for identifying a compound, distinguishing it from its isomers, and confirming its purity for downstream applications. The table below summarizes the available basic identification data for three structural isomers of bromobutanenitrile.

Property 2-Bromobutanenitrile 3-Bromobutanenitrile 4-Bromobutanenitrile
CAS Number 41929-78-6 [1] 20965-20-2 [2] 5332-06-9 [3]
Molecular Formula C₄H₆BrN [1] C₄H₆BrN [2] C₄H₆BrN [3]
Molecular Weight 148.00 g/mol [1] 148.00 g/mol [2] 148.00 g/mol [3]
Density Information Missing ~1.458 g/cm³ (Cal.) [2] 1.5±0.1 g/cm³ [3]
Boiling Point Information Missing ~195.6°C (Cal.) [2] 207.0±13.0 °C [3]
Flash Point Information Missing ~72.1°C (Cal.) [2] 103.9±0.0 °C [3]
Hazard Statements Information Missing Information Missing H302-H312-H332 [3]

Experimental Protocols for Spectroscopic Characterization

To fully characterize this compound, you would need to perform a series of spectroscopic experiments. The following workflows and methodologies are standard practices in analytical chemistry for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and confirm the molecular structure. ¹H NMR and ¹³C NMR are essential.

  • Sample Preparation: Dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a clean, dry NMR tube.
  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).
  • Expected Analysis:
    • ¹H NMR: Identify the methine proton (CH-Br) as a quartet in the region of δ 4.0-4.5 ppm. The methyl group (CH₃) would appear as a doublet around δ 1.7-1.9 ppm. The methylene protons (CH₂-CN) are expected as a triplet near δ 2.5-2.7 ppm.
    • ¹³C NMR: Look for the nitrile carbon signal around δ 115-120 ppm. The carbon attached to bromine should appear downfield in the region of δ 30-40 ppm. The other aliphatic carbons will appear upfield.

The logical workflow for the NMR analysis can be summarized as follows:

Start Start NMR Analysis Prep Sample Preparation Start->Prep Acquire Acquire ¹H & ¹³C Spectra Prep->Acquire Interpret Interpret Chemical Shifts Acquire->Interpret Compare Compare with Isomers Interpret->Compare End Structural Confirmation Compare->End

Infrared (IR) Spectroscopy

Objective: To identify key functional groups, specifically the nitrile (C≡N) stretch.

  • Sample Preparation: Analyze the compound as a neat liquid between sodium chloride (NaCl) plates, or as a liquid film between two salt plates.
  • Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.
  • Expected Absorption: A strong, sharp absorption band for the C≡N stretch should be present between 2240-2260 cm⁻¹ [4]. The C-Br stretch is typically observed as a weak to medium band in the region of 500-600 cm⁻¹.
Mass Spectrometry (MS)

Objective: To confirm the molecular weight and identify fragment ions characteristic of the structure.

  • Sample Preparation: A dilute solution of the compound in a volatile solvent like methanol or dichloromethane is suitable.
  • Data Acquisition: Use Electron Ionization (EI) Mass Spectrometry.
  • Expected Fragmentation: The molecular ion peak [M]⁺• should be observed at m/z 148/150 (due to the ⁷⁹Br and ⁸¹Br isotopes). Key fragment ions may include losses of Br• (resulting in m/z 69) and HBr.

Application in Drug Discovery Research

While the search results do not mention a direct application for this compound, one of its isomers, 4-Bromobutanenitrile (3-Cyanopropyl bromide), is listed as a building block in chemical synthesis [3]. Furthermore, advanced computational methods are highly relevant for your target audience of drug development professionals.

Tools like Caver Web 2.0, a web server for analyzing tunnels and ligand transport in proteins, can be instrumental in structure-based drug design [5]. It can help researchers understand how potential drug molecules access buried active sites in enzymes, which is crucial for designing effective inhibitors. The workflow for such an analysis is complex and involves multiple computational stages, as outlined below:

Input Input Protein Structure MD Molecular Dynamics (MD) Simulation Input->MD Cluster Tunnel Clustering & Analysis MD->Cluster Docking Ligand Trajectory Prediction (CaverDock) Cluster->Docking Output Identify Inhibitors/Substrates Docking->Output

How to Proceed Further

Since the specific spectroscopic data for this compound is not publicly available in the searched literature, I suggest the following steps to obtain it:

  • Consult Specialized Databases: Search commercial spectral databases from suppliers like Sigma-Aldrich, which sometimes provide NMR and IR spectra for their products.
  • Perform In-House Analysis: If you have a sample of the compound, the experimental protocols provided above can be directly implemented in an analytical laboratory.
  • Literature on Analogous Compounds: Look for studies on similar small, brominated nitriles to infer expected spectroscopic ranges and fragmentation patterns.

References

2-Bromobutanenitrile versus other bromonitriles

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile Comparison

The table below summarizes the key identifiers and physical properties of 2-bromobutanenitrile and 4-bromobutanenitrile.

Property This compound 4-Bromobutanenitrile (4-Bromobutyronitrile)
CAS Number 41929-78-6 [1] [2] [3] 5332-06-9 [4]
Molecular Formula C₄H₆BrN [1] [2] [5] C₄H₆BrN [4]
Molecular Weight 148.00 g/mol [1] [2] [3] 148.00 g/mol [4]
Boiling Point 69-73 °C at 10 Torr [2] [3] 207.0 ± 13.0 °C at 760 mmHg [4]
Density 1.4766 g/cm³ [2] [3] 1.5 ± 0.1 g/cm³ [4]
Structure (SMILES) CCC(C#N)Br [5] Information absent
Synonym α-Bromobutyronitrile γ-Bromobutyronitrile, 3-Cyanopropyl bromide [4]

> Note: The notable difference in boiling points is due to the different pressures at which they were measured. The data for this compound was measured at a low pressure (10 Torr), while the data for the 4-bromo isomer was measured at standard atmospheric pressure (760 mmHg).

Synthetic Applications

The search results highlight a key difference in the synthetic applications of these two isomers, stemming from the position of the bromine atom.

  • This compound (An α-Bromonitrile): This compound belongs to the α-bromonitrile family. A research article describes a specific application for this class of molecules: they can serve as alkylating agents in copper-catalyzed reactions with nitroalkanes [6]. This method provides a pathway to synthesize β-cyanonitroalkanes, which are valuable, multi-functional building blocks. These products can be further converted into 1,3-diamines, cyanoalkenes, and 5-aminoisoxazoles [6].

  • 4-Bromobutanenitrile (A Halogenalkyl Nitrile): With the bromine atom at the terminal end of the chain, this compound is functionally a 3-Cyanopropyl bromide [4]. Its structure makes it a useful precursor for introducing a cyano-terminated chain into a molecule, often acting as a linker to extend carbon chains or build more complex structures.

The following diagram illustrates the distinct roles these isomers play in chemical synthesis, based on the information from the search results.

Bromonitrile Isomers Bromonitrile Isomers This compound This compound Bromonitrile Isomers->this compound 4-Bromobutanenitrile 4-Bromobutanenitrile Bromonitrile Isomers->4-Bromobutanenitrile α-Bromonitrile α-Bromonitrile This compound->α-Bromonitrile Terminal Halide Terminal Halide 4-Bromobutanenitrile->Terminal Halide Cu-catalyzed Alkylation Cu-catalyzed Alkylation α-Bromonitrile->Cu-catalyzed Alkylation Chain Extension / Linker Chain Extension / Linker Terminal Halide->Chain Extension / Linker β-Cyanonitroalkanes β-Cyanonitroalkanes Cu-catalyzed Alkylation->β-Cyanonitroalkanes Complex Molecules Complex Molecules Chain Extension / Linker->Complex Molecules β-Cyanonitroalkanes->Complex Molecules

Safety and Handling Overview

The safety profiles of these compounds also differ, with this compound appearing to pose more severe hazards.

Hazard Aspect This compound 4-Bromobutanenitrile
GHS Signal Word Danger [2] Warning [4]

| Hazard Statements| H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage. [2] | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. [4] | | Key Precaution | Requires extensive precautions, including using poison control centers, and protection against inhalation, skin contact, and eye contact [2]. | Precautionary measures focus on washing and wearing protective clothing [4]. |

Key Selection Guide for Researchers

For scientists and development professionals, the choice between these isomers is fundamentally determined by the synthetic goal:

  • Choose this compound when your synthesis requires:

    • An α-bromonitrile for carbon-carbon bond-forming reactions, such as the copper-catalyzed synthesis of β-cyanonitroalkanes as described in the research literature [6].
    • Note: Be prepared to implement rigorous safety protocols due to its higher toxicity and corrosivity [2].
  • Choose 4-Bromobutanenitrile when your synthesis requires:

    • A cyanoalkyl chain with a terminal leaving group for reactions like nucleophilic substitutions to create longer chain molecules or functional materials [4].
    • A compound with a relatively lower acute toxicity profile compared to the α-substituted isomer, though it still requires careful handling [4].

References

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XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Dates

Last modified: 04-14-2024

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